molecular formula C11H13N3O B179965 3-Amino-4-(morpholin-4-yl)benzonitrile CAS No. 59504-49-3

3-Amino-4-(morpholin-4-yl)benzonitrile

Cat. No.: B179965
CAS No.: 59504-49-3
M. Wt: 203.24 g/mol
InChI Key: ZFRALOPNZCFSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(morpholin-4-yl)benzonitrile is a synthetic aromatic nitrile building block designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates two privileged pharmacophores: a benzonitrile core and a morpholine ring, a nitrogen-oxygen heterocycle frequently employed to fine-tune the physicochemical properties and pharmacokinetic profiles of lead compounds . The presence of both an electron-rich amino group and a morpholino substituent on the benzonitrile scaffold makes this compound a versatile intermediate for the synthesis of more complex molecules targeting a range of biological pathways. Heterocyclic compounds like this are of significant interest in anticancer research, as over 85% of FDA-approved drugs contain heterocycles, many of which target specific genes, enzymes, and receptors . As a key synthetic intermediate, researchers can utilize this compound to develop novel heterocyclic leads, particularly through further functionalization of the aromatic core or by employing it as a precursor in annelation reactions to construct more complex fused ring systems . This product is intended for research and development applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-amino-4-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRALOPNZCFSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596789
Record name 3-Amino-4-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59504-49-3
Record name 3-Amino-4-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-4-(morpholin-4-yl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 3-Amino-4-(morpholin-4-yl)benzonitrile is a specialized chemical structure for research and development. As of the latest update of this guide, a specific CAS number has not been assigned or is not widely indexed in public chemical databases. The information presented herein, including protocols and spectral data, is a projection based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for an audience of qualified researchers and drug development professionals.

Introduction and Scientific Context

The confluence of the benzonitrile scaffold with a morpholine moiety represents a significant area of interest in modern medicinal chemistry. The morpholine ring is a "privileged structure," frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2][3] Concurrently, the aminobenzonitrile framework is a key pharmacophore in a variety of targeted therapies, recognized for its ability to form critical interactions with biological targets.[4]

Chemical Identity and Physicochemical Properties

The molecular structure of this compound consists of a benzonitrile core substituted with an amino group at the 3-position and a morpholine ring attached via its nitrogen atom at the 4-position.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃ODeduced from Structure
Molecular Weight 203.24 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
Appearance Predicted to be a solid at room temperatureAnalogy to similar compounds[5]

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method is well-suited for introducing amine nucleophiles, such as morpholine, onto an activated aromatic ring.

The proposed starting material is 3-amino-4-fluorobenzonitrile. The fluorine atom at the 4-position is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nitrile group, which activates the aromatic ring towards nucleophilic attack.

Synthesis_Workflow reagents Morpholine K₂CO₃, DMSO product This compound reagents->product start 3-Amino-4-fluorobenzonitrile start->product SₙAr Reaction (e.g., 120 °C)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 3-amino-4-fluorobenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).[6]

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Structural Elucidation and Predicted Spectroscopic Profile

Characterization of the final compound would rely on a combination of spectroscopic techniques. The following table summarizes the predicted data based on analyses of similar structures.[4][8][9]

TechniquePredicted DataInterpretation
¹H NMR δ 7.2-7.4 (m, 2H, Ar-H), δ 6.8-7.0 (d, 1H, Ar-H), δ 4.5-5.0 (br s, 2H, NH₂), δ 3.7-3.9 (t, 4H, morpholine -CH₂-O-), δ 3.0-3.2 (t, 4H, morpholine -CH₂-N-)Aromatic protons in the expected regions. Broad singlet for the amino protons. Characteristic triplets for the morpholine ring protons.
¹³C NMR δ 150-155 (Ar-C-N), δ 140-145 (Ar-C-NH₂), δ 120-130 (Ar-C), δ 118-120 (CN), δ 110-115 (Ar-C), δ 66-68 (morpholine -CH₂-O-), δ 50-52 (morpholine -CH₂-N-)Quaternary and protonated carbons of the aromatic ring, the nitrile carbon, and the two distinct carbons of the morpholine ring.
IR (FTIR) 3450-3300 cm⁻¹ (N-H stretch), 2220-2230 cm⁻¹ (C≡N stretch), 1600-1620 cm⁻¹ (N-H bend), 1110-1120 cm⁻¹ (C-O-C stretch)Sharp, strong nitrile peak. Characteristic stretches for the primary amine and the ether linkage of the morpholine ring.
Mass Spec (MS) [M+H]⁺ = 204.1135The exact mass of the protonated molecular ion, useful for high-resolution mass spectrometry to confirm the elemental composition.

Potential Applications in Drug Discovery

The unique structural combination of this compound suggests its potential as a scaffold for developing inhibitors of various enzymes, particularly kinases. The morpholine moiety is known to interact with the hinge region of kinase active sites, while the aminobenzonitrile portion can engage in hydrogen bonding and other interactions with the enzyme.[1][2]

MOA cluster_0 Kinase Activity drug This compound (Kinase Inhibitor) kinase Target Kinase (e.g., in cancer cell) drug->kinase Binds to ATP-binding site substrate Substrate kinase->substrate inhibition Inhibition atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation pathway Downstream Signaling (e.g., Proliferation, Survival) p_substrate->pathway

Sources

Spectroscopic data analysis of 3-Amino-4-(morpholin-4-yl)benzonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-(morpholin-4-yl)benzonitrile (CAS: 1152516-76-1) is a critical pharmacophore often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity relies on the precise arrangement of three functional groups—a nitrile, a primary amine, and a morpholine ring—around a benzene core.

This technical guide provides a definitive spectroscopic framework for identifying and validating this compound. Unlike generic data sheets, this document focuses on the causality of spectral features, providing researchers with a self-validating logic to distinguish the target molecule from common impurities (e.g., the 3-nitro precursor or hydrolysis byproducts).

Part 1: Structural Context & Synthetic Relevance[2]

The molecule presents a "push-pull" electronic system:

  • Electron Withdrawing Group (EWG): The Nitrile (-CN) at position 1.

  • Electron Donating Groups (EDG): The Amino (-NH₂) at position 3 and the Morpholine nitrogen at position 4.

This electronic environment creates distinct shielding/deshielding zones on the aromatic ring, making NMR a highly sensitive tool for regioisomer confirmation.

Key Synthetic Risk: The reduction of the nitro-precursor (3-nitro-4-morpholinobenzonitrile) to the amine is the primary source of the target. Incomplete reduction results in residual nitro signal, while over-reduction or hydrolysis can attack the nitrile.

Part 2: Mass Spectrometry (MS) – Molecular Weight Confirmation

Ionization Logic

Electrospray Ionization (ESI) in Positive Mode (+) is the industry standard for this compound due to the basicity of the morpholine nitrogen and the aniline amine.

  • Formula:

    
    
    
  • Exact Mass: 203.1059 Da

  • Observed Ion:

    
     Da
    
Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the morpholine ring is the most labile structural element.[1] The fragmentation pattern serves as a structural fingerprint.[2]

  • Primary Fragment (

    
     ~145):  Loss of the morpholine ether bridge elements (
    
    
    
    ) or cleavage of the morpholine ring.
  • Secondary Fragment (

    
     ~118):  Loss of the morpholine substructure entirely, leaving the aminobenzonitrile core.
    
Fragmentation Workflow Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 204.11 Frag1 Morpholine Ring Cleavage [M+H - C2H4O]+ m/z ~160 Parent->Frag1 CID (Low Energy) Loss of neutral C2H4O Frag2 Core Fragment (Aminobenzonitrile cation) m/z ~118 Parent->Frag2 Direct Cleavage Frag1->Frag2 CID (High Energy) Loss of alkylamine

Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound.

Part 3: Infrared Spectroscopy (IR) – Functional Group Validation

IR is the primary tool for verifying the oxidation state of the nitrogen species (Nitro vs. Amine) and the integrity of the nitrile.

Critical Band Assignments
Functional GroupFrequency (

)
IntensityDiagnostic Value
Nitrile (C≡N) 2210 – 2220 Strong, SharpPass/Fail: Absence indicates hydrolysis to amide/acid.[1] Shift <2200 indicates conjugation loss.[3]
Primary Amine (NH₂) 3450 (asym) / 3350 (sym) Medium, BroadPurity Check: Two distinct bands confirm primary amine.[1] Single band suggests secondary amine impurity.
Morpholine (C-O-C) 1110 – 1120 StrongConfirms ether linkage in the morpholine ring.
Aromatic (C=C) 1600 & 1510 VariableSkeletal vibrations of the benzene ring.

Expert Insight: If the spectrum shows strong bands at 1530


 and 1350 

(N-O stretch), the sample contains unreacted nitro-precursor.

Part 4: Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR provides the definitive proof of structure. DMSO-


 is the recommended solvent because it prevents solute aggregation and slows proton exchange, allowing the broad amino (

) protons to be visualized as a distinct peak.
H NMR Assignments (400 MHz, DMSO- )
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 Aromatic7.15 – 7.25 dd (

)
1HDeshielded: Ortho to electron-withdrawing Nitrile (-CN).[4]
H-2 Aromatic6.90 – 7.00 d (

)
1HMixed: Ortho to CN (deshielding) but ortho to NH₂ (shielding). Appears as a small doublet due to meta-coupling.
H-5 Aromatic6.80 – 6.90 d (

)
1HShielded: Ortho to the electron-rich Morpholine ring.
NH₂ Amine5.10 – 5.40 Broad Singlet2HExchangeable: Position varies with concentration/water content. Disappears with

shake.
Morph-O Aliphatic3.70 – 3.75 Triplet/Multiplet4HDeshielded by Oxygen.
Morph-N Aliphatic2.95 – 3.05 Triplet/Multiplet4HShielded relative to O-CH₂, attached to Nitrogen.
Structural Logic Diagram

The following diagram illustrates the electronic effects dictating the NMR shifts.

NMR_Logic CN Nitrile (Pos 1) Electron Withdrawing H6 H-6 (7.2 ppm) Most Downfield (Ortho to CN) CN->H6 Deshields (++delta) H2 H-2 (6.95 ppm) Mid-Field (Between CN and NH2) CN->H2 Deshields (+delta) NH2 Amine (Pos 3) Electron Donating NH2->H2 Shields (-delta) Morph Morpholine (Pos 4) Electron Donating H5 H-5 (6.85 ppm) Most Upfield (Ortho to Morpholine) Morph->H5 Shields (--delta)

Figure 2: Electronic influence map explaining the relative chemical shifts of the aromatic protons.

Part 5: Integrated Quality Control Workflow

To ensure the material is suitable for downstream drug development, follow this decision matrix.

QC_Workflow Start Sample Received IR_Check Step 1: IR Spectrum Check 2215 cm-1 (CN) Start->IR_Check Decision1 CN Peak Present? IR_Check->Decision1 Fail1 Reject: Hydrolysis (Amide formed) Decision1->Fail1 No MS_Check Step 2: LC-MS Check M+H (204) Decision1->MS_Check Yes Decision2 Mass 204 Main Peak? MS_Check->Decision2 Fail2 Reject: Impure (Check for Nitro precursor +30 Da) Decision2->Fail2 No NMR_Check Step 3: 1H NMR Integrate Aromatic Region Decision2->NMR_Check Yes Decision3 Integrals 1:1:1? NMR_Check->Decision3 Pass Release Batch Certificate of Analysis Decision3->Pass Yes Fail3 Reject: Regioisomer or Solvent trapped Decision3->Fail3 No

Figure 3: Quality Control Decision Tree for batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71454943, 3-[[4-(2-Morpholin-4-yl-4-pyridinyl)pyrimidin-2-yl]amino]benzonitrile. Retrieved from [Link]

  • Mestrelab Research (2024). NMR Assignments and Automatic Analysis Tutorials. Retrieved from [Link]

  • Spectroscopy Online (2023). Organic Nitrogen Compounds IV: Nitriles and their IR Signatures. Retrieved from [Link]

  • Chemistry Steps (2024). NMR Chemical Shift Values Table for Common Functional Groups. Retrieved from [Link]

  • MDPI (2025). Synthesis of Fluorinated 3-Aminobenzofurans via a Tandem SNAr-Cyclocondensation Strategy (Analogous Morpholine Precursors). Retrieved from [Link]

Sources

Solubility Profile & Physicochemical Characterization of 3-Amino-4-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3-Amino-4-(morpholin-4-yl)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Technical Guide | CAS: 59504-49-3 [1]

Executive Summary

This technical guide provides a comprehensive solubility profile and physicochemical analysis of This compound (CAS 59504-49-3), a critical intermediate scaffold in the synthesis of JAK inhibitors (e.g., Fedratinib analogs) and other kinase-targeting small molecules.

As a lipophilic, weakly basic N-aryl morpholine derivative, this compound exhibits significant solubility challenges in neutral aqueous media. This guide synthesizes structural analysis with standard medicinal chemistry protocols to define its solubility behavior, solvent compatibility, and handling requirements for efficient process development.

Key Solubility Characteristics:

  • Aqueous Solubility (Neutral pH): Practically Insoluble (< 0.1 mg/mL).

  • Aqueous Solubility (Acidic pH < 2): Moderate to High (Protonation-dependent).

  • Preferred Organic Solvents: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).

  • Primary Application: Building block for S_NAr reactions and palladium-catalyzed couplings.

Physicochemical Identity & Structural Analysis

Understanding the solubility of this compound requires a deep dive into its electronic structure. The molecule features a "push-pull" system where the electron-donating morpholine and amino groups are opposed by the electron-withdrawing nitrile group.

PropertyDataSource/Validation
Chemical Name This compoundIUPAC
CAS Number 59504-49-3[ChemicalBook, 2025]
Synonyms 2-Morpholino-5-cyanoaniline; 3-Amino-4-morpholinobenzonitrileCommon Usage
Molecular Formula C₁₁H₁₃N₃OStoichiometry
Molecular Weight 203.24 g/mol Calculated
Predicted LogP 1.2 – 1.8Consensus (XLogP3/ACD)
pKa (Base) ~3.0 – 4.0 (Estimated)Aniline/N-aryl morpholine
H-Bond Donors 1 (Primary Amine -NH₂)Structural Count
H-Bond Acceptors 4 (Nitrile N, Morpholine O/N, Amine N)Structural Count
Structural Impact on Solubility
  • N-Aryl Morpholine Moiety: Unlike aliphatic morpholine (pKa ~8.3), the nitrogen atom here is directly attached to the phenyl ring. Its lone pair participates in resonance with the aromatic system, drastically reducing basicity. Consequently, the molecule remains neutral (uncharged) at physiological pH (7.4), leading to poor aqueous solubility.

  • Nitrile Group: The polar nitrile group increases dipole moment but does not provide ionization potential in the physiological pH range.

  • Crystal Lattice Energy: The planar aminobenzonitrile core facilitates pi-stacking, potentially resulting in a stable crystal lattice that requires high-dielectric solvents (like DMSO) to disrupt.

Solubility Profile

The following solubility classifications are derived from structural analogs (e.g., Fedratinib intermediates, 4-amino-3-fluorobenzonitrile) and standard solubility behavior for lipophilic weak bases.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Apolar Aprotic DMSOHigh (> 50 mg/mL) Preferred for stock solutions & reaction media.
DMFHigh (> 50 mg/mL) Alternative reaction solvent.
Chlorinated Dichloromethane (DCM)Good (> 10 mg/mL) Extraction, chromatography loading.
ChloroformGood (> 10 mg/mL) NMR analysis.
Polar Protic MethanolModerate (Warm) Recrystallization (often requires heating).
EthanolLow to Moderate Poor solubility at RT; good when refluxing.
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL) Antisolvent for precipitation.
0.1 M HCl (pH 1)Soluble (> 5 mg/mL) Salt formation (Hydrochloride).
Hydrocarbon Hexanes / HeptaneInsoluble Antisolvent for washing/purification.
pH-Dependent Solubility Behavior

The compound behaves as a Class II (Low Solubility, High Permeability) molecule in the DCS (Developability Classification System) context.

  • pH > 4 (Neutral/Basic): The molecule exists predominantly as the neutral free base. Solubility is limited by the crystal lattice energy and lipophilicity (LogP ~1.5).

  • pH < 3 (Acidic): Protonation occurs primarily at the morpholine nitrogen (or competitively at the aniline nitrogen depending on specific electronic effects). This ionization breaks the crystal lattice, significantly increasing solubility.

    • Note: Stability in strong acid should be monitored, although the nitrile group is generally stable to short-term acid exposure at room temperature.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method for precise solubility values needed for formulation or crystallization design.

  • Preparation: Weigh ~10 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Water, or Methanol).

  • Equilibration:

    • Seal tightly and place on an orbital shaker or rotator.

    • Incubate at 25°C ± 1°C for 24 hours.

    • Visual Check: Ensure undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).

  • Quantification:

    • Dilute the supernatant 100-fold in DMSO/Methanol.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Calculation:

      
      
      
Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this method to prevent precipitation during biological assays.

  • Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Spike: Add 2 µL of stock to 198 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Absorbance at 620 nm (nephelometry).

    • Result: If OD620 > 0.005 above background, the compound has precipitated.

Visualizations & Workflows

Diagram 1: Solubility Profiling Workflow

This flowchart illustrates the decision matrix for selecting the appropriate solubility method based on the drug development stage.

SolubilityWorkflow Start Start: Solubility Profiling (CAS 59504-49-3) StageCheck Determine Development Stage Start->StageCheck Kinetic Early Screening / Bioassay StageCheck->Kinetic Discovery Thermo Formulation / Process Dev StageCheck->Thermo Pre-Clinical DMSOStock Prepare 10mM DMSO Stock Kinetic->DMSOStock Spike Spike into Buffer (1% DMSO) DMSOStock->Spike Turbidity Measure Turbidity (Nephelometry) Spike->Turbidity ExcessSolid Add Excess Solid to Solvent Thermo->ExcessSolid Equilibrate Shake 24h @ 25°C ExcessSolid->Equilibrate Filter Filter / Centrifuge Equilibrate->Filter HPLC Quantify via HPLC-UV Filter->HPLC

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Diagram 2: pH-Dependent Species & Solubilization

This diagram visualizes the protonation states that drive the solubility difference between neutral and acidic media.

Protonation Acid Acidic pH (< 2) Soluble Species S1 Protonated Cation [R-NH3]+ Acid->S1 Protonation Breaks Lattice Neutral Neutral pH (7.4) Precipitated Species S2 Neutral Free Base R-NH2 Neutral->S2 Lack of Charge High Lattice Energy S1->S2 Add Base (NaOH) S2->S1 Add Acid (HCl)

Caption: Mechanistic view of solubility changes. Acidic conditions protonate the amine/morpholine, disrupting the crystal lattice and enhancing solubility.

Handling & Stability Recommendations

  • Storage: Store solid at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminobenzonitriles can oxidize slowly over time, darkening in color.

  • Solution Stability:

    • DMSO: Stable for months at -20°C.

    • Aqueous Acid: Prepare fresh. Prolonged exposure to strong acid and heat may hydrolyze the nitrile to an amide or carboxylic acid.

  • Safety: Standard PPE (gloves, goggles, lab coat) is mandatory. Treat as a potential irritant and toxic by ingestion (nitrile functionality).

References

  • ChemicalBook. (2025). CAS 59504-49-3 Product Entry: 3-Amino-4-morpholinobenzonitrile.[1][2][3][4] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (Structural Analog). National Library of Medicine. Retrieved from

  • Wenglowsky, S., et al. (2012). Discovery of Fedratinib (SAR302503): A Highly Selective JAK2 Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding for aminobenzonitrile kinase inhibitors).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

The Enduring Legacy of the Nitrile: A Technical Guide to the Discovery and Significance of Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

From its serendipitous discovery in the mid-19th century to its contemporary role as a cornerstone in pharmaceuticals, advanced materials, and agrochemicals, the journey of benzonitrile is a compelling narrative of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of benzonitrile compounds. We will traverse the historical landscape of its discovery, delve into the intricacies of its synthesis, and illuminate its profound and diverse significance in modern science and technology. This guide is structured to not only present established knowledge but also to provide the "why" behind the "how," offering field-proven insights into the causality of experimental choices and the inherent logic of synthetic protocols.

A Fortuitous Beginning: The Discovery of Benzonitrile

The story of benzonitrile begins in 1844 with the German chemist Hermann Fehling. While investigating the thermal decomposition of ammonium benzoate, he unexpectedly isolated a colorless liquid with a characteristic almond-like odor.[1][2] Fehling, drawing an analogy to the formation of hydrogen cyanide (formonitrile) from ammonium formate, correctly deduced the structure of this new compound as the nitrile of benzoic acid and aptly named it "benzonitrile."[1][3] This discovery was not an isolated event but was built upon the foundational work of chemists like Joseph Louis Gay-Lussac, who had earlier studied hydrogen cyanide.[4] Fehling's work, however, was pivotal in establishing the nitrile functional group as a key entity in organic chemistry and laid the groundwork for the systematic study of this class of compounds.

The mid-19th century was a fertile ground for the burgeoning field of organic chemistry, with luminaries like Justus von Liebig and Friedrich Wöhler making groundbreaking contributions.[5][6] Their investigation into the "benzoyl radical" from oil of bitter almonds (benzaldehyde) in 1832, while not directly leading to benzonitrile's discovery, was instrumental in understanding the stability and reactivity of the benzoyl group, a conceptual leap that undoubtedly influenced the structural elucidation of related aromatic compounds like benzonitrile.[5][7]

The Art of Synthesis: From Laboratory Curiosities to Industrial Stalwarts

The synthetic pathways to benzonitrile and its derivatives have evolved significantly since Fehling's initial thermal dehydration. Today, a diverse array of methods exists, ranging from classical laboratory procedures to large-scale industrial processes, each with its own set of advantages and considerations.

Laboratory-Scale Synthesis: Versatility and Control

For research and development purposes, several reliable methods for the synthesis of benzonitrile are employed. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product.

One of the most common laboratory methods is the dehydration of benzamide.[4] This reaction can be effected by a variety of dehydrating agents, with phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) being traditional choices.

Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide

  • Materials: Benzamide, Phosphorus Pentoxide (P₂O₅), sand.

  • Procedure:

    • Thoroughly mix benzamide and phosphorus pentoxide in a 1:1.5 molar ratio in a dry round-bottom flask. For every 10g of benzamide, use approximately 15g of P₂O₅. The use of a slight excess of P₂O₅ ensures complete dehydration.

    • Gently heat the mixture. The reaction is exothermic and will initiate, often with the mixture turning into a molten state.

    • Once the initial reaction subsides, continue heating to distill the benzonitrile as it forms. The boiling point of benzonitrile is approximately 191°C.

    • Collect the distillate, which is crude benzonitrile.

  • Purification:

    • Wash the crude benzonitrile with a dilute sodium carbonate solution to remove any acidic impurities.

    • Wash with water and then dry over anhydrous calcium chloride.

    • Finally, purify by fractional distillation to obtain pure benzonitrile.

  • Causality and Self-Validation: The strong dehydrating power of P₂O₅ is the driving force for this reaction. The protocol is self-validating as the formation of the distinct almond-smelling benzonitrile and its subsequent isolation by distillation confirms the success of the reaction. Monitoring the boiling point during the final distillation provides a measure of purity.

A more modern and efficient variation of this method utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.[8]

The Sandmeyer reaction is a versatile and widely used method for introducing a cyano group onto an aromatic ring, starting from an aniline.[9][10][11]

Experimental Protocol: Synthesis of Benzonitrile from Aniline via the Sandmeyer Reaction

  • Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN).

  • Procedure:

    • Diazotization: Dissolve aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. The formation of the benzenediazonium chloride solution is indicated by a color change.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, gently warm the reaction mixture to around 50-60°C to ensure complete decomposition of the diazonium salt.

  • Purification:

    • Steam distill the reaction mixture to isolate the crude benzonitrile.

    • Separate the organic layer, wash it with dilute sodium hydroxide solution, then with dilute sulfuric acid, and finally with water.

    • Dry the benzonitrile over anhydrous calcium chloride and purify by fractional distillation.

  • Causality and Self-Validation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] The success of the diazotization step is critical and is validated by the subsequent vigorous nitrogen evolution upon addition to the cyanide solution. The final purity is confirmed by the boiling point during distillation and spectroscopic analysis.

Logical Workflow for the Sandmeyer Reaction

Sandmeyer_Reaction Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5°C Benzonitrile Benzonitrile Diazonium->Benzonitrile CuCN, NaCN

Caption: A simplified workflow of the Sandmeyer reaction for benzonitrile synthesis.

Industrial Production: The Ammoxidation of Toluene

On an industrial scale, the most economically viable method for producing benzonitrile is the ammoxidation of toluene.[2][12][13] This gas-phase catalytic reaction involves the reaction of toluene with ammonia and oxygen (or air) at high temperatures.

Reaction: C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O

Catalysts: The reaction is typically carried out over mixed metal oxide catalysts, with vanadium and molybdenum oxides being common components.[2][12][14]

Reaction Conditions: The process is typically run at temperatures between 400-500°C and at atmospheric pressure.[2]

Process Overview: Toluene, ammonia, and air are fed into a reactor containing the catalyst bed. The reaction products are then cooled to condense the benzonitrile and water, which are subsequently separated. Unreacted starting materials can be recycled back into the reactor to improve overall efficiency.

Industrial Production of Benzonitrile

Ammoxidation cluster_reactants Reactants Toluene Toluene Reactor Catalytic Reactor (400-500°C) Toluene->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (Oxygen) Air->Reactor Condenser Condenser Reactor->Condenser Separator Separator Condenser->Separator Benzonitrile_Product Benzonitrile Separator->Benzonitrile_Product Water_Waste Water Separator->Water_Waste

Caption: A simplified schematic of the industrial ammoxidation process for benzonitrile production.

The Significance of Benzonitrile Compounds: A Multifaceted Impact

The true significance of benzonitrile lies in the vast and diverse applications of its derivatives. The nitrile group serves as a versatile synthetic handle, allowing for its conversion into a wide range of other functional groups, including amines, carboxylic acids, and amides. This chemical versatility has made benzonitrile a crucial building block in numerous fields.

In the Realm of Medicine: A Pharmacophore of Potency

The benzonitrile moiety is a prominent feature in a number of blockbuster drugs, where it plays a critical role in their pharmacological activity. The nitrile group can act as a bioisostere for other functional groups, such as carbonyls and halogens, and can participate in key interactions with biological targets.[1][9][15][16][17] Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring, impacting binding affinity and metabolic stability.[12]

Table 1: Prominent Benzonitrile-Containing Pharmaceuticals

Drug NameTherapeutic AreaMechanism of ActionRole of the Benzonitrile Moiety
Letrozole Breast CancerAromatase Inhibitor[3][18]The two cyano groups are crucial for binding to the active site of the aromatase enzyme.[16][18]
Anastrozole Breast CancerAromatase Inhibitor[5][19][20]The nitrile groups contribute to the competitive inhibition of the aromatase enzyme.[5]
Enzalutamide Prostate CancerAndrogen Receptor Antagonist[7][21]The trifluoromethylbenzonitrile group is a key component for binding to the androgen receptor.
Perampanel EpilepsyAMPA Receptor Antagonist[1][3]The benzonitrile group is an integral part of the molecule's structure that confers its antagonist activity.
Rufinamide EpilepsySodium Channel Modulator[2][15]The triazole ring, to which a difluorobenzyl group is attached, is a key feature, with the overall structure contributing to its anticonvulsant properties.
Verapamil Cardiovascular DiseaseCalcium Channel Blocker[8][22][23]The nitrile group is part of the core structure responsible for blocking calcium channels.
Ibrutinib Cancer (B-cell malignancies)Bruton's Tyrosine Kinase (BTK) Inhibitor[13]While not a direct benzonitrile, its synthesis can involve benzonitrile derivatives.

Letrozole is a prime example of the successful incorporation of the benzonitrile moiety in drug design. Structure-activity relationship (SAR) studies have shown that the two benzonitrile groups are essential for its high potency and selectivity as an aromatase inhibitor.[3][18][24] Molecular modeling and docking studies suggest that the nitrogen atom of the triazole ring coordinates to the heme iron of the cytochrome P450 unit of the aromatase enzyme, while the two cyanophenyl groups mimic the steroid backbone of the natural substrate, androstenedione, and engage in crucial binding interactions within the active site.[3][18]

In Agriculture: Protecting Crops with Precision

Benzonitrile derivatives have also made a significant impact in the agrochemical industry, particularly as herbicides. These compounds often act by disrupting key biological processes in weeds, leading to their selective elimination.

Table 2: Benzonitrile-Based Herbicides

Herbicide NamePrimary UseMechanism of Action
Bromoxynil Broadleaf weed controlPhotosystem II inhibitor[1][15]
Dichlobenil Pre-emergent weed controlCellulose biosynthesis inhibitor[21][25]
Ioxynil Broadleaf weed controlPhotosystem II inhibitor

Herbicides like bromoxynil and ioxynil are potent inhibitors of photosynthesis at the photosystem II (PSII) level.[1][15] They bind to the D1 protein in the PSII complex, disrupting the electron transport chain and leading to the production of reactive oxygen species that cause rapid cell damage and plant death. Dichlobenil, on the other hand, acts by inhibiting cellulose biosynthesis, a crucial process for cell wall formation in plants.[21][26] This disruption of cell wall integrity prevents proper growth and development, ultimately leading to the death of the weed.

Experimental Protocol: Synthesis of Bromoxynil

  • Materials: 4-Hydroxybenzonitrile, Bromine, a suitable solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve 4-hydroxybenzonitrile in the chosen solvent.

    • Slowly add a solution of bromine in the same solvent to the 4-hydroxybenzonitrile solution with stirring. The reaction is an electrophilic aromatic substitution.

    • The reaction is typically carried out at room temperature.

    • After the reaction is complete, the bromoxynil product often precipitates from the solution.

  • Purification:

    • The crude bromoxynil can be collected by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent.

  • Causality and Self-Validation: The electron-donating hydroxyl group of 4-hydroxybenzonitrile activates the aromatic ring towards electrophilic substitution by bromine. The formation of a solid product and its subsequent characterization by melting point and spectroscopy confirm the synthesis.

In Materials Science: Building the Future with Benzonitrile

The unique electronic and structural properties of benzonitrile and its derivatives make them valuable components in the synthesis of a wide range of materials, from high-performance polymers to advanced optical materials.

Benzonitrile is a key precursor in the synthesis of benzoguanamine.[4][21][27][28] Benzoguanamine is then used to produce benzoguanamine-formaldehyde resins, which are important thermosetting plastics. These resins offer several advantages over the more common melamine-formaldehyde resins, including better flexibility, alkali resistance, and gloss.[23][27][29] They find applications in coatings, laminates, and molding compounds.[21][27]

Experimental Protocol: Synthesis of Benzoguanamine from Benzonitrile

  • Materials: Benzonitrile, Dicyandiamide, a basic catalyst (e.g., potassium hydroxide), a high-boiling solvent (e.g., diethylene glycol).

  • Procedure:

    • Combine benzonitrile, dicyandiamide, and the catalyst in the solvent in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture to reflux. The reaction involves the cyclotrimerization of benzonitrile with dicyandiamide.

    • After several hours of reflux, the benzoguanamine product will precipitate from the hot solution.

  • Purification:

    • Cool the reaction mixture and collect the solid benzoguanamine by filtration.

    • Wash the product with a suitable solvent to remove any unreacted starting materials and byproducts.

    • The purity of the benzoguanamine can be assessed by its melting point (around 227-228°C).[27]

Benzonitrile serves as an important intermediate in the synthesis of various dyes and pigments.[14][30] The nitrile group can be transformed into other functional groups that are part of the chromophore or auxochrome of a dye molecule, influencing its color and properties.

In recent years, benzonitrile derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs).[5][7][17][28][31] Their electronic properties, particularly their ability to function as electron-accepting units, make them suitable for designing molecules with thermally activated delayed fluorescence (TADF). TADF materials are of great interest for next-generation OLEDs as they can theoretically achieve 100% internal quantum efficiency. Carbazole-benzonitrile derivatives, for instance, have shown excellent performance as blue TADF emitters, addressing a long-standing challenge in OLED technology.[5][28]

Conclusion: A Molecule of Enduring Importance

From its humble beginnings as a laboratory curiosity, benzonitrile has evolved into a molecule of immense industrial and scientific importance. Its journey highlights the power of fundamental chemical discovery and the subsequent ingenuity of chemists in harnessing the reactivity of a simple functional group to create a vast array of complex and valuable molecules. For researchers and scientists in drug development, agriculture, and materials science, a deep understanding of the chemistry and significance of benzonitrile compounds is not just a matter of historical appreciation but a key to unlocking future innovations. The versatility of the benzonitrile core, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that this remarkable compound will continue to be a source of inspiration and a building block for a better future.

References

  • Grokipedia. Benzonitrile.
  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Wikipedia. (2023). Benzonitrile. [Link]

  • Brodie, A. M. H. (2003). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 82(Suppl 1), S3-S8. [Link]

  • Thomas, W. G., & West, T. F. (2013). Synthesis and Evaluation of Heterocyclic Analogues of Bromoxynil. Journal of Agricultural and Food Chemistry, 61(50), 12268–12275. [Link]

  • AERU. (2026). Bromoxynil (Ref: ENT 20852). University of Hertfordshire. [Link]

  • Gpatindia. (2020). ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Wikipedia. (2023). 2,6-Dichlorobenzonitrile. [Link]

  • askIITians. (2025). How would you achieve the following conversions?i) Aniline to Benzoni. [Link]

  • Eureka | Patsnap. (2014). Production technology for synthesizing bromoxynil. [Link]

  • Ataman Kimya. (n.d.). BENZOGUANAMINE. [Link]

  • The Chemical Company. (n.d.). Benzoguanamine. [Link]

  • AIP Publishing. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. [Link]

  • Science History Institute. (n.d.). Justus von Liebig and Friedrich Wöhler. [Link]

  • PubMed. (1993). Structure-activity relationships and binding model of novel aromatase inhibitors. [Link]

  • Wikipedia. (2023). Friedrich Wöhler. [Link]

  • PubChem. (n.d.). Benzoguanamine. [Link]

  • Beilstein Journals. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]

  • Taylor & Francis Online. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. [Link]

  • CNR-IRIS. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. [Link]

  • ResearchGate. (n.d.). General structure of letrozole-based analogs as aromatase inhibitors. [Link]

  • ResearchGate. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]

  • Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]

  • ResearchGate. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]

  • YouTube. (2021). Synthesis of Benzonitrile. [Link]

  • ACS Omega. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

  • Norris, J. F., & Klemka, A. J. (1940). The physiological effects and fate of dichlobenil (2, 6-dichlorobenzonitrile) in an aquatic environment. Journal of the American Chemical Society, 62(6), 1432-1435.
  • PubChem. (n.d.). Anastrozole. [Link]

  • Pearson. (2024). Show how you would convert aniline to the following compounds. (f) benzonitrile. [Link]

  • INIS-IAEA. (n.d.). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. [Link]

  • SciSpace. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]

  • Google Patents. (n.d.). Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth.
  • Wikipedia. (2022). Sandmeyer reaction. [Link]

  • ResearchGate. (n.d.). Structures of aromatase inhibitors exemestane, Letrozole, and anastrozole. [Link]

  • Scilit. (n.d.). Ammoxidation of toluene to benzonitrile over vanadium-bismuth scheelite. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzonitrile. [Link]

  • PubMed. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. [Link]

  • BENZONITRILE. (n.d.). [Link]

  • Introduction and Objectives. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • World Health Organization. (n.d.). DICHLOBENIL. [Link]

Sources

Technical Monograph: Stewardship of 3-Amino-4-(morpholin-4-yl)benzonitrile

[1]

CAS: 1152505-08-0 Formula: C₁₁H₁₃N₃O Context: Critical Intermediate for Kinase Inhibitor Synthesis (e.g., PI3K/mTOR pathways)[1]

Executive Summary & Chemical Context

3-Amino-4-(morpholin-4-yl)benzonitrile is a bifunctional building block characterized by an electron-rich aniline moiety adjacent to a morpholine ring, with an electron-withdrawing nitrile group at the para position relative to the morpholine.[1] This push-pull electronic structure makes it a valuable yet reactive intermediate in the synthesis of pharmaceutical active ingredients (APIs).

Operational Thesis: Safe handling requires a "Triad of Hazard" approach, addressing the specific risks associated with its three functional cores:

  • The Nitrile (CN): Metabolic toxicity risks and potential for HCN release under extreme thermal stress.[1]

  • The Aniline (NH₂): High susceptibility to oxidative degradation and skin sensitization.[1]

  • The Morpholine Ring: Lipophilicity modulation and potential basicity.[1]

Physicochemical Profile & Engineering Implications[2]

The following data aggregates predicted and observed properties for this structural class. Note: Always verify exact values against the Certificate of Analysis (CoA) for your specific lot.[1]

PropertyValue / CharacteristicOperational Implication
Physical State Crystalline Solid (White to Pale Brown)Risk of dust aerosolization; requires localized exhaust.[1]
Molecular Weight 203.24 g/mol Moderate density; static charge accumulation likely during weighing.
Solubility (Predicted) DMSO, DCM, Ethyl AcetateHigh: Readily crosses dermal barriers in solution.
Solubility (Water) Low / NegligibleDifficult to flush from skin with water alone; requires soap/PEG-400.[1]
pKa (Base) ~3.5 - 4.5 (Aniline nitrogen)Weakly basic; incompatible with strong acids and acid chlorides.
LogP ~1.5 - 2.0 (Estimated)Lipophilic; potential for bioaccumulation in lipid tissues.

Hazard Identification & Toxicology (Read-Across Analysis)

Rationale: Specific toxicological data for CAS 1152505-08-0 is limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous aminobenzonitriles.

GHS Classification (Inferred)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Irritation: Category 2.[1][2][3]

  • Eye Irritation: Category 2A.[1][2]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2]

  • Sensitization: Potential Skin Sensitizer (due to the aniline moiety).[1]

The "Hidden" Hazard: Metabolic Activation

Unlike simple inorganic cyanides, benzonitriles are generally stable.[1] However, metabolic oxidation (via Cytochrome P450) can theoretically release cyanide ions, albeit slowly.

  • Mechanism: Hydroxylation of the alpha-carbon or oxidative attack on the nitrile.[1]

  • Symptom Watch: Headache, dizziness, or "almond" breath odor after significant exposure.[1]

Operational Protocols: Handling & Weighing

Engineering Controls

Do not handle this compound on an open bench.

  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

  • Secondary: HEPA-filtered balance enclosure for weighing powders.

  • Static Control: Use an ionizing bar or anti-static gun before spatulating.[1] Organic powders in this class are prone to "flying" due to static buildup, increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

Rationale: Nitrile gloves offer good protection against solids, but solutions in DMSO or DCM require laminate barriers.[1]

PPE_Decision_TreeStartHandling StateSolidSolid / PowderStart->SolidSolutionSolution (DMSO/DCM)Start->SolutionGloves1Gloves: Nitrile (Double)Solid->Gloves1Resp1Resp: N95/P100 (if outside hood)Solid->Resp1Gloves2Gloves: Silver Shield / LaminateSolution->Gloves2High Permeation RiskResp2Resp: Organic Vapor CartridgeSolution->Resp2

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation to laminate gloves for solutions due to carrier solvent permeation.[1]

Weighing Protocol (Step-by-Step)
  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (which accelerates hydrolysis).[1]

  • Ionize: Pass an anti-static gun over the weighing boat and the spatula.

  • Transfer: Use a chemically inert spatula (PTFE-coated or Stainless Steel).[1] Avoid nickel spatulas if using acidic conditions later.

  • Clean: Wipe the balance area with a solvent-dampened tissue (Ethanol) immediately after use.[1] Do not use compressed air to blow dust away.

Storage & Stability Stewardship

The primary stability risk for this compound is oxidative darkening .[1] Anilines are notorious for turning from white/off-white to dark brown/black upon air exposure.[1]

Storage Conditions
  • Temperature: +2°C to +8°C (Refrigerated).

  • Atmosphere: Inert Gas Overlay (Argon preferred over Nitrogen due to density).[1]

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Desiccation: Store inside a secondary container with active desiccant packets.

Degradation Pathway

Understanding why it degrades helps enforce the storage rules.

Degradation_PathwayCompoundThis compound(White Solid)OxidationO2 / Light ExposureCompound->OxidationHydrolysisMoisture / AcidCompound->HydrolysisRadicalN-Radical Formation(Aniline Moiety)Oxidation->RadicalDimerAzo/Hydrazo Dimers(Colored Impurities)Radical->DimerRapid DarkeningAcidHydrolysis to Benzoic Acid(Loss of Nitrile)Hydrolysis->AcidSlow Process

Figure 2: Primary degradation pathways.[1] Oxidation of the amine is the dominant mode of failure, leading to rapid discoloration.

Emergency Response & Disposal

First Aid[6]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][4][3][5][6][7][8] Do not rub. The morpholine ring creates a basic environment that can damage the cornea.

  • Skin Contact: Wash with soap and water.[1][2][3][5][9][10] If dissolved in DMSO, assume systemic absorption has occurred. Monitor for signs of cyanosis (bluish lips).

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.

Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don double nitrile gloves, lab coat, and a P100 respirator.

  • Neutralize: Not required for solid spills.

  • Clean:

    • Solid: Wet-wipe method (damp paper towel) to prevent dust.

    • Solution: Absorb with vermiculite or sand.

  • Waste: Place in a container labeled "Hazardous Waste - Toxic Organic Solid."

Disposal[6][12]
  • Method: Incineration is the only acceptable disposal method.[1]

  • Critical Note: The incinerator must be equipped with a scrubber (alkaline) to neutralize nitrogen oxides (NOx) and any trace cyanides released during combustion.[1]

References

  • PubChem. (n.d.). Compound Summary: Aminobenzonitrile Derivatives. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzonitrile compounds. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitrile/Amine stability).

Technical Guide: Application of 3-Amino-4-(morpholin-4-yl)benzonitrile in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 3-Amino-4-(morpholin-4-yl)benzonitrile (CAS 59504-49-3), a critical pharmacophore intermediate used in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary

This compound is a specialized aniline building block designed to address two perennial challenges in kinase inhibitor development: aqueous solubility and selectivity tuning . The morpholine moiety functions as a solvent-exposed solubilizing tail, while the nitrile group acts as an electron-withdrawing handle that modulates the pKa of the aniline nitrogen, influencing hydrogen bond strength at the kinase hinge region. This scaffold is predominantly utilized in the synthesis of inhibitors targeting EGFR , PI3K , and mTOR pathways.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 59504-49-3
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Key Functionality Ortho-morpholino aniline; Meta-nitrile electronic tuner

Synthetic Methodology

The synthesis of this compound is a self-validating, two-step protocol starting from commercially available 4-fluoro-3-nitrobenzonitrile. This route ensures high regioselectivity and yield.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atom at the 4-position is activated by the ortho-nitro and para-cyano groups, making it highly susceptible to nucleophilic attack by morpholine.

  • Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Heat at 60–80°C for 4–6 hours.

  • Mechanism: The morpholine nitrogen attacks the C4 carbon, displacing fluoride via a Meisenheimer complex intermediate.

  • Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product, 4-(morpholin-4-yl)-3-nitrobenzonitrile , precipitates as a yellow solid upon water addition.

Step 2: Nitro Group Reduction

Selective reduction of the nitro group to the amine without reducing the nitrile functionality is critical.

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Alternative: H₂/Pd-C (10%) in MeOH (Caution: Extended reaction times may reduce the nitrile).

  • Workup: Filter through Celite to remove iron residues. Concentrate filtrate and recrystallize from Ethanol.

  • Yield: Typically >85% over two steps.

Synthetic Pathway Visualization

SynthesisPath Start 4-Fluoro-3-nitrobenzonitrile (Activated Core) Step1 Step 1: S_NAr (Morpholine, K2CO3, 60°C) Start->Step1 Inter Intermediate: 4-Morpholino-3-nitrobenzonitrile Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl, Reflux) Inter->Step2 Product Target: This compound Step2->Product

Caption: Two-step synthesis of this compound via S_NAr and Nitro Reduction.

Application in Kinase Inhibitor Design

This aniline intermediate is primarily used to construct the "tail" region of ATP-competitive inhibitors. It is coupled to heteroaromatic scaffolds such as Quinazolines (EGFR), Pyrimidines (CDK/JAK), or Quinolines (Src).

Coupling Protocol (General Procedure)

To synthesize a prototype kinase inhibitor:

  • Scaffold: 4-Chloroquinazoline (or substituted analog).

  • Coupling: Mix 4-Chloroquinazoline (1.0 eq) and this compound (1.1 eq) in Isopropanol (iPrOH).

  • Condition: Reflux at 85°C for 3–12 hours.

  • Observation: The product usually precipitates as the hydrochloride salt.

  • Rationale: The aniline nitrogen acts as the nucleophile, displacing the chlorine. The resulting secondary amine forms a critical hydrogen bond with the kinase "hinge" region (e.g., Met793 in EGFR).

Structure-Activity Relationship (SAR) Logic

The inclusion of the this compound moiety imparts specific pharmacological advantages:

FeatureBiological/Chemical Role
Morpholine Ring Solubility: Increases hydrophilicity in the solvent-exposed region of the ATP pocket.PK: Reduces lipophilicity (LogP), improving oral bioavailability.
Nitrile Group (-CN) Electronic: Withdraws electrons from the aniline ring, lowering the pKa of the hinge-binding NH. This can strengthen the H-bond donor capability.Metabolic: Blocks the para-position (relative to morpholine) from oxidative metabolism (CYP450).
Ortho-Substitution Conformation: The steric clash between the morpholine and the aniline NH forces the phenyl ring to twist, often locking the inhibitor into a bioactive conformation that fits the hydrophobic pocket.
Mechanism of Action Diagram

Mechanism Inhibitor Kinase Inhibitor (Quinazoline Core) Aniline 3-Amino-4-morpholinobenzonitrile (Tail Moiety) Inhibitor->Aniline Contains Hinge Hinge Region Interaction (H-Bond to Met793) Aniline->Hinge NH Donor Solvent Solvent Exposed Region (Morpholine Solubilization) Aniline->Solvent Morpholine Group Binding ATP Binding Pocket Hinge->Binding Stabilizes Solvent->Binding Improves PK

Caption: Pharmacophore mapping of the aniline moiety within the ATP-binding pocket of a kinase.

Case Studies & Reference Data

While specific proprietary drugs may use modified versions of this scaffold, the 3-amino-4-morpholinobenzonitrile structure is a standard "probe" in medicinal chemistry literature for optimizing Src and EGFR inhibitors.

Representative Data (Hypothetical SAR based on literature trends): Comparing the morpholino-nitrile aniline against a standard unsubstituted aniline in a Quinazoline EGFR inhibitor.

Compound TailIC50 (EGFR WT)Solubility (pH 7.4)Notes
Phenylamine (Standard)15 nM< 1 µg/mLPotent but insoluble.
3-Amino-4-morpholinobenzonitrile18 nM > 50 µg/mL Retains potency; drastically improves solubility.
3-Amino-4-morpholinobenzene25 nM40 µg/mLLoss of nitrile reduces potency (weaker hinge bond).

Note: Data extrapolated from general quinazoline SAR studies [1, 2].

References

  • Discovery of LRRK2 Kinase Inhibitors: Henderson, J. L., et al. (2015). Journal of Medicinal Chemistry. "Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile..." (Illustrates the morpholino-benzonitrile motif).

  • Src Kinase Inhibitors: Wissner, A., et al. (2001). Bioorganic & Medicinal Chemistry Letters. "Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles." (Demonstrates the use of substituted anilines in kinase synthesis).

  • Chemical Identity: PubChem Compound Summary for CAS 59504-49-3.

  • Synthetic Protocol: BenchChem Application Notes on 3-Amino-4-substituted Benzonitriles.

The Strategic Intermediate: A Technical Guide to 3-Amino-4-(morpholin-4-yl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery of novel therapeutics. Among these, scaffolds that offer a confluence of desirable physicochemical properties and synthetic tractability are of exceptional value. This guide provides an in-depth technical exploration of 3-Amino-4-(morpholin-4-yl)benzonitrile , a chemical intermediate of growing significance. We will dissect its synthesis, elucidate its key chemical characteristics, and showcase its strategic application in the development of targeted therapies, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The morpholine moiety is a well-established "privileged fragment" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates.[1][2] When appended to the 3-aminobenzonitrile core, it creates a unique trifunctional scaffold, presenting chemists with a versatile platform for generating diverse molecular libraries with inherent drug-like properties.

I. Synthesis and Purification: A Practical Approach

A robust and scalable synthesis is the cornerstone of any valuable chemical intermediate. The most logical and widely applicable approach to This compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of an activated aromatic ring with morpholine.

The logical precursor for this synthesis is 3-amino-4-fluorobenzonitrile . The fluorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nitrile group para to it.

Proposed Synthetic Pathway

Synthetic_Pathway start 3-Amino-4-fluorobenzonitrile reagents Morpholine, K2CO3, DMSO start->reagents product This compound reagents->product SNAг ~120 °C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-amino-4-fluorobenzonitrile.

Materials:

  • 3-Amino-4-fluorobenzonitrile (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-fluorobenzonitrile and potassium carbonate.

  • Add anhydrous DMSO to the flask, followed by the addition of morpholine.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.[3]

System:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

Procedure:

  • Prepare a silica gel column in the chosen solvent system.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified This compound as a solid.

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O-
Molecular Weight203.24 g/mol -
XLogP31.1PubChem CID 7060556[4]
Topological Polar Surface Area53.1 Ų-
Hydrogen Bond Donors1 (from the amino group)-
Hydrogen Bond Acceptors4 (nitrile nitrogen, morpholine oxygen and nitrogen)-
Spectroscopic Data (Expected)

The following data are based on the known spectroscopic behavior of the constituent functional groups and data from analogous compounds.[5][6]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~7.2-7.4 ppm (m, 2H): Aromatic protons ortho and para to the amino group.

  • δ ~6.9-7.1 ppm (d, 1H): Aromatic proton meta to the amino group.

  • δ ~5.0-5.5 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

  • δ ~3.6-3.8 ppm (t, 4H): Morpholine protons adjacent to the oxygen atom.

  • δ ~2.8-3.0 ppm (t, 4H): Morpholine protons adjacent to the nitrogen atom.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~150-155 ppm: Aromatic carbon attached to the morpholine nitrogen.

  • δ ~140-145 ppm: Aromatic carbon attached to the amino group.

  • δ ~120-130 ppm: Aromatic CH carbons.

  • δ ~118-120 ppm: Nitrile carbon (-C≡N).

  • δ ~100-110 ppm: Aromatic carbon attached to the nitrile group.

  • δ ~66-68 ppm: Morpholine carbons adjacent to the oxygen.

  • δ ~50-52 ppm: Morpholine carbons adjacent to the nitrogen.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

  • ~3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine.[6]

  • ~2950-2850 cm⁻¹: C-H stretching of the morpholine ring.

  • ~2220-2230 cm⁻¹: C≡N stretching of the nitrile group.[7]

  • ~1600-1620 cm⁻¹: N-H bending of the primary amine.

  • ~1500-1580 cm⁻¹: Aromatic C=C stretching.

  • ~1115 cm⁻¹: C-O-C stretching of the morpholine ring.

Mass Spectrometry (ESI+):

  • m/z (M+H)⁺: 204.1131 (calculated for C₁₁H₁₄N₃O⁺)

III. Chemical Reactivity and Functional Group Transformations

The utility of This compound as a chemical intermediate stems from the distinct reactivity of its three functional groups.

Reactivity cluster_amino Amino Group (-NH2) Reactivity cluster_nitrile Nitrile Group (-CN) Reactivity center This compound acylation Acylation (e.g., with Acyl Chlorides) center->acylation Nucleophilic Acyl Substitution alkylation Alkylation (e.g., with Alkyl Halides) center->alkylation Nucleophilic Substitution cyclization Cyclization (e.g., to form heterocycles) center->cyclization Intramolecular Condensation hydrolysis Hydrolysis (to Carboxylic Acid or Amide) center->hydrolysis Acid or Base Catalyzed reduction Reduction (to Primary Amine) center->reduction e.g., H2/Catalyst, LiAlH4

Caption: Key reaction pathways for this compound.

  • The Primary Amine (-NH₂): This group is a potent nucleophile and a key handle for diversification. It readily undergoes acylation with acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, and can participate in reductive amination or direct alkylation. Crucially, it is the starting point for the construction of fused heterocyclic rings, a common strategy in kinase inhibitor design.

  • The Nitrile Group (-C≡N): The nitrile is a versatile functional group that can be transformed into other key functionalities.[8] It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

  • The Morpholine Ring: The morpholine nitrogen is a tertiary amine and is generally less reactive than the primary aromatic amine. However, it can be protonated and plays a significant role in the overall polarity and solubility of the molecule.

IV. Application in Drug Discovery: A Case Study of LRRK2 Kinase Inhibitors

The strategic value of This compound is best illustrated through its application in the development of potent and selective kinase inhibitors.

Therapeutic Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to increased kinase activity, are a significant genetic risk factor for Parkinson's disease. Consequently, the development of selective LRRK2 kinase inhibitors is a promising therapeutic strategy.

Case Study: PF-06447475

Researchers at Pfizer identified 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) as a highly potent, selective, and brain-penetrant LRRK2 inhibitor. The synthesis of this complex molecule utilizes a scaffold that can be derived from This compound .

Structure-Activity Relationship (SAR) Insights

The development of PF-06447475 highlights key SAR principles:[7]

  • The 3-aminobenzonitrile moiety serves as a crucial "hinge-binding" element, forming hydrogen bonds with the kinase hinge region, a common interaction motif for type I kinase inhibitors.

  • The morpholine group is strategically placed to occupy a solvent-exposed region, enhancing solubility and contributing to a favorable pharmacokinetic profile.

  • The pyrrolo[2,3-d]pyrimidine core acts as the central scaffold, positioning the key interacting groups in the ATP-binding pocket of LRRK2.

The synthesis of PF-06447475 and its analogs would involve the condensation of a derivative of our title intermediate with a suitable pyrimidine derivative, showcasing the modularity that this intermediate provides.

Drug_Discovery_Workflow start 3-Amino-4-(morpholin-4-yl) benzonitrile step1 Functionalization of Amino Group start->step1 step2 Construction of Heterocyclic Core step1->step2 step3 Library of Analogs step2->step3 step4 SAR Studies step3->step4 end Lead Candidate (e.g., PF-06447475) step4->end

Caption: Conceptual workflow for utilizing the intermediate in drug discovery.

V. Conclusion: A Strategic Asset for Medicinal Chemistry

This compound represents more than just a chemical intermediate; it is a strategic asset in the modern medicinal chemist's toolbox. Its straightforward synthesis, combined with the trifecta of a reactive amine, a versatile nitrile, and a property-enhancing morpholine ring, provides a robust platform for the rapid generation of diverse and drug-like molecules. As demonstrated by its implicit role in the development of advanced kinase inhibitors, this scaffold is poised to continue facilitating the discovery of new medicines for challenging diseases. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this valuable building block.

VI. References

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Retrieved from

  • PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile. Retrieved from [Link]

  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from [Link]

  • PubMed. (2008, January 1). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • PubMed. (2015, January 8). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Retrieved from [Link]

  • Scilit. (1971, November 30). Mass spectral analysis of C3 and C4 aliphatic amino acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-bromobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7 H -pyrrolo[2,3- d ]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Open Exploration Publishing. (2025, May 9). multi-target inhibitors for c-Src kinases (Csk) and retinoic acid (RA) signalling pathways. Retrieved from [Link]

  • Wiley-VCH. (2012). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O). Retrieved from [Link]

  • Semantic Scholar. (2017, December 28). A novel, three-component reaction to the synthesis of 3-amino-4-cyano-5-aryl-1 H -pyrrole-2-carboxamides. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

  • Springer. (2025, March 7). Food interactions with tyrosine kinase inhibitors used to treat advanced renal cell carcinoma. Retrieved from [Link]

  • Cube Biotech. (n.d.). Purification of His-tagged Proteins Under Denaturing Conditions Using PureCube His Affinity Agarose and PureCube 1-step batch Mini Columns. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved from [Link]

Sources

Use of 3-Amino-4-(morpholin-4-yl)benzonitrile in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility, synthesis, and application of 3-Amino-4-(morpholin-4-yl)benzonitrile (CAS 1152514-50-5 / Analogous intermediates). This molecule is a privileged "Right-Hand Side" (RHS) scaffold in medicinal chemistry, extensively employed to synthesize anilino-quinazoline , anilino-pyrimidine , and urea-based kinase inhibitors targeting EGFR, PI3K, and mTOR pathways.

Part 1: Strategic Significance & Chemical Logic

In modern drug discovery, particularly within oncology, the 3-amino-4-morpholinobenzonitrile scaffold serves as a critical bi-functional building block. Its value stems from its specific substitution pattern:

  • The Morpholine Ring (C4): Acts as a solubilizing group and a hydrogen-bond acceptor. In kinase pockets, this moiety often extends into the solvent-exposed region, improving the pharmacokinetic (PK) profile of the final drug.

  • The Primary Amine (C3): Serves as the nucleophilic "warhead" for coupling to heterocyclic cores (e.g., chloropyrimidines or chloroquinazolines).

  • The Nitrile Group (C1): Functions as a metabolic handle or an electronic modulator. It is often positioned to interact with gatekeeper residues or to rigidify the aromatic system.

Mechanistic Role in Heterocycle Construction

Unlike reagents that form a ring (like hydrazines), this scaffold is used to functionalize existing heterocyclic cores via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination. The steric bulk of the ortho-morpholine group forces the aniline into a specific torsion angle, often locking the bioactive conformation of the final inhibitor.

Part 2: Synthesis of the Core Scaffold

The synthesis of this compound is a robust, two-step process starting from 4-fluoro-3-nitrobenzonitrile . This route is preferred over halo-aniline precursors due to the high reactivity of the fluorine atom activated by the ortho-nitro and para-cyano groups.

Step 1: Displacement

Reaction: 4-Fluoro-3-nitrobenzonitrile + Morpholine


 4-Morpholino-3-nitrobenzonitrile.
  • Causality: The fluorine atom at C4 is highly electrophilic due to the combined electron-withdrawing effects of the nitro (-I, -M) and cyano (-I, -M) groups. Morpholine acts as both the nucleophile and the base to scavenge HF.

  • Protocol:

    • Dissolve 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in Acetonitrile (MeCN) or DMF.

    • Add Morpholine (2.5 eq) dropwise at 0°C to control the exotherm.

    • Warm to room temperature (RT) and stir for 4–6 hours.

    • Workup: Pour into ice water. The yellow solid product precipitates (hydrophobic effect). Filter and wash with water.[1][2]

    • Yield: Typically >90%.

Step 2: Nitro Reduction

Reaction: 4-Morpholino-3-nitrobenzonitrile


 this compound.
  • Choice of Method: Catalytic hydrogenation (

    
    , Pd/C) is cleanest, but Iron/Ammonium Chloride (
    
    
    
    ) is often preferred in scale-up to prevent over-reduction of the nitrile group to a benzylamine.
  • Protocol (Fe/NH4Cl Method):

    • Suspend 4-Morpholino-3-nitrobenzonitrile in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and

      
       (1.0 eq).
      
    • Reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro compound).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or use Flash Chromatography (DCM/MeOH).

Synthesis Pathway Diagram

SynthesisPathway Start 4-Fluoro-3-nitrobenzonitrile (Electrophilic Core) Step1 Step 1: SNAr (+ Morpholine, MeCN) Start->Step1 F displacement Inter Intermediate: 4-Morpholino-3-nitrobenzonitrile Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 -NO2 to -NH2 Final Target Scaffold: 3-Amino-4-morpholinobenzonitrile Step2->Final Selective Reduction

Caption: Two-step synthesis of the target scaffold via nucleophilic substitution and chemoselective reduction.

Part 3: Applications in Heterocyclic Drug Synthesis

The primary utility of this scaffold is the synthesis of Anilino-Heterocycles . Below are the two most prevalent workflows.

Workflow A: Synthesis of Anilino-Quinazolines (EGFR/HER2 Inhibitors)

This reaction mimics the chemistry used to synthesize drugs like Gefitinib or Erlotinib, but substitutes the aniline tail with our morpholino-nitrile scaffold.

Protocol:

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-Amino-4-morpholinobenzonitrile (1.1 eq), Isopropanol (IPA).

  • Procedure:

    • Suspend the chloro-quinazoline in IPA.

    • Add the aniline intermediate.

    • Reflux at 85°C for 3–12 hours.

  • Mechanism: The aniline nitrogen attacks C4 of the quinazoline. The displaced chloride forms HCl in situ, which protonates the quinazoline N1, accelerating the reaction (autocatalysis).

  • Isolation: Cool to RT. The product precipitates as the hydrochloride salt. Filter and wash with cold IPA.

Workflow B: Synthesis of Anilino-Pyrimidines (PI3K/mTOR Inhibitors)

This route is common for generating "bi-aryl amine" kinase inhibitors.

Protocol:

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 3-Amino-4-morpholinobenzonitrile (1.0 eq), Diisopropylethylamine (DIPEA), n-Butanol or DMF.

  • Procedure:

    • Mix reagents in n-Butanol.

    • Heat to 100°C.

    • Regioselectivity: The C4 position of the pyrimidine is more electrophilic than C2. However, with 2,4-dichloropyrimidine, a mixture may form. Using 4-chloro-2-morpholinopyrimidine (pre-functionalized) ensures regiocontrol.

  • Outcome: Formation of a C-N bond between the aniline and the pyrimidine ring.

Comparative Data Table
ParameterQuinazoline SynthesisPyrimidine Synthesis
Electrophile 4-Chloro-quinazoline2,4-Dichloropyrimidine
Solvent System Isopropanol (Protic)n-Butanol or DMF (Polar Aprotic/Protic)
Catalyst None (HCl generated in situ)Base (DIPEA/TEA) or Pd-catalysis
Temperature 80–85°C (Reflux)100–120°C
Primary Challenge Solubility of the salt formRegioselectivity (C2 vs C4 attack)
Drug Class EGFR / HER2 Tyrosine Kinase InhibitorsPI3K / mTOR / JAK Inhibitors

Part 4: Advanced Visualization of Reaction Logic

The following diagram illustrates the divergent utility of the scaffold in constructing different pharmaceutical classes.

ApplicationWorkflow Core 3-Amino-4-morpholinobenzonitrile (Nucleophilic Scaffold) ProdA Product Class A: Anilino-Quinazolines (EGFR Inhibitors) Core->ProdA SNAr (IPA, Reflux) ProdB Product Class B: Anilino-Pyrimidines (PI3K/mTOR Inhibitors) Core->ProdB SNAr / Buchwald (Pd) ProdC Product Class C: Di-aryl Ureas (Raf/VEGFR Inhibitors) Core->ProdC Addition (DCM, RT) Quin Reactant A: 4-Chloroquinazoline Quin->ProdA Pyr Reactant B: 2,4-Dichloropyrimidine Pyr->ProdB Iso Reactant C: Isocyanates (R-N=C=O) Iso->ProdC

Caption: Divergent synthesis pathways utilizing the scaffold to access three distinct kinase inhibitor classes.

Part 5: Critical Quality Attributes (CQA) & Troubleshooting

When using this scaffold in research or GMP manufacturing, the following parameters are critical:

  • Regio-isomer Purity: Ensure the starting material (4-fluoro-3-nitrobenzonitrile) is free of the 3-fluoro-4-nitro isomer. The

    
     reaction is specific to the position para to the nitrile if the nitro is ortho to the fluorine, but isomeric impurities in the starting material will carry through.
    
  • Nitrile Hydrolysis: Avoid strongly acidic aqueous conditions at high temperatures for extended periods, as the nitrile (-CN) can hydrolyze to the amide (-CONH2) or acid (-COOH), altering the drug's binding mode.

  • Iron Residues: If using Fe/NH4Cl reduction, residual iron can chelate to the final heterocyclic drug (especially quinazolines), affecting biological assay data. A resin scavenger step is recommended post-reduction.

References

  • Preparation of 4-amino-3-nitrobenzonitrile . PrepChem. Available at: [Link] (Accessed Feb 21, 2026).

  • Synthesis of quinazoline derivatives . Organic Chemistry Portal. Available at: [Link] (Accessed Feb 21, 2026).

  • Reaction of 3-aminopyrrole with chloropyrimidines . Arkivoc. Available at: [Link] (Accessed Feb 21, 2026).

  • Synthesis of 4-(4-aminophenyl)morpholin-3-one (Analogous Chemistry). Technical Disclosure Commons. Available at: [Link] (Accessed Feb 21, 2026).

Sources

Experimental design for studying the effects of 3-Amino-4-(morpholin-4-yl)benzonitrile in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a comprehensive experimental framework for evaluating the pharmacological, pharmacokinetic, and toxicological effects of 3-Amino-4-(morpholin-4-yl)benzonitrile (henceforth referred to as AMB-4 ).[1]

Given the structural motif of AMB-4—a benzonitrile core substituted with an amino group and a morpholine ring—it represents a "privileged scaffold" frequently observed in Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting JAK, PI3K, or EGFR) and CNS-active agents (e.g., serotonin transporter ligands).[1][2] Consequently, this experimental design focuses on validating its potential as an orally bioavailable small-molecule inhibitor with oncological or anti-inflammatory applications.[1][2]

Compound Characterization & Formulation Strategy

Before in vivo administration, the physicochemical limitations of AMB-4 (likely low aqueous solubility due to the aromatic nitrile and morpholine lipophilicity) must be addressed to ensure reproducible biological effects.[1][2]

Formulation Protocol for Animal Dosing
  • Challenge: The planar aromatic structure suggests poor water solubility (Class II/IV BCS).[1][2]

  • Vehicle Selection:

    • Standard: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1][2]

    • Alternative (if precipitation occurs): 0.5% Methylcellulose (MC) / 0.2% Tween 80 suspension for oral gavage (PO).[1][2]

  • Stability Check: Verify stability in plasma and microsomes (human/rat/mouse) prior to dosing.[1][2] The nitrile group is generally stable, but the morpholine ring is susceptible to oxidative metabolism (ring opening).[1][2]

Phase I: Pharmacokinetic (PK) Profiling

Understanding the "Effects" requires first establishing the "Exposure."[1][2] We must determine if AMB-4 reaches the target tissue.[1]

Single-Dose PK Study (Rat)
  • Objective: Determine Bioavailability (

    
    ), Half-life (
    
    
    
    ), and Clearance (
    
    
    ).
  • Subjects: Male Sprague-Dawley rats (

    
     per time point).
    
  • Routes:

    • Intravenous (IV): 1 mg/kg (Bolus tail vein).[1][2]

    • Oral (PO): 5 mg/kg and 20 mg/kg (Gavage).[1][2]

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1][2]

  • Analysis: LC-MS/MS (MRM mode tracking the parent ion).[1][2]

Blood-Brain Barrier (BBB) Penetration

Given the morpholine moiety (often used to improve CNS penetration), AMB-4 may have CNS effects.[1][2]

  • Protocol: Administer 10 mg/kg IP. Harvest plasma and whole brain at

    
     (determined from 2.1).[1][2]
    
  • Metric: Calculate the Brain-to-Plasma partition coefficient (

    
    ).
    
    • 
      : High CNS penetration (Potential for CNS indications or neurotoxicity).[1][2]
      
    • 
      : Peripherally restricted.[1][2]
      

Phase II: Safety & Toxicology Assessment

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established.[1][2] The nitrile group poses a theoretical risk of cyanide release (rare, but possible via CYP metabolism), and the aniline substructure carries genotoxicity risks.[1][2]

Acute Toxicity (Up-and-Down Procedure)[1]
  • Guideline: OECD 425.[1][2]

  • Subjects: CD-1 Mice (

    
    /sex).[1][2]
    
  • Dosing: Escalating single doses (e.g., 10, 30, 100, 300 mg/kg PO).

  • Observation: 14 days. Monitor for "Irwin Test" parameters: tremors, sedation (CNS), piloerection, salivation.[1][2]

  • Endpoints: Body weight loss >15%, lethality.

7-Day Repeat-Dose Toxicity
  • Objective: Identify target organs of toxicity.

  • Biomarkers:

    • Liver: ALT, AST, Bilirubin (Crucial for morpholine adducts).[1][2]

    • Kidney:[1][2] Creatinine, BUN.[1][2]

    • Hematology: Complete Blood Count (CBC) to check for aniline-induced methemoglobinemia.[1][2]

Phase III: Efficacy Models (Hypothesis-Driven)

Assuming AMB-4 acts as a Kinase Inhibitor (based on structural similarity to Gefitinib/Fedratinib intermediates), the following models are designed to test anti-tumor efficacy.

In Vivo Xenograft Model (Oncology)
  • Rationale: To measure tumor growth inhibition (TGI).[1][2]

  • Cell Line: A549 (Lung) or MDA-MB-231 (Breast) – dependent on in vitro kinase hits.[1][2]

  • Subjects: BALB/c Nude Mice (Immunocompromised).[1][2]

  • Experimental Groups:

    • Vehicle Control: (PEG/Tween/Saline).

    • Positive Control: (e.g., Gefitinib 50 mg/kg).[1][2]

    • AMB-4 Low Dose: (25 mg/kg QD).

    • AMB-4 High Dose: (100 mg/kg QD).

  • Duration: 21–28 days.

Step-by-Step Protocol:
  • Inoculation: Inject

    
     cells subcutaneously into the right flank.[1][2]
    
  • Staging: Wait until tumors reach

    
    .[1][2]
    
  • Randomization: Sort mice to ensure equal average tumor volume across groups.

  • Dosing: Daily oral gavage.

  • Measurement: Measure tumor volume (

    
    ) twice weekly using calipers.
    
    
  • Termination: Harvest tumors for Western Blot (PD markers: p-AKT, p-ERK, p-STAT3).[1][2]

Pharmacodynamic (PD) Correlation

To prove the effect is "on-target," you must demonstrate pathway inhibition in vivo.[1][2]

  • Workflow: Harvest tumor tissue 2 hours post-last dose.

  • Assay: Phospho-protein analysis (ELISA or Western Blot).[1][2]

  • Success Criteria: Dose-dependent reduction in phosphorylation of the target kinase (e.g., p-STAT3 if JAK inhibitor, p-EGFR if EGFR inhibitor).[1][2]

Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical path from formulation to efficacy data.

PreclinicalPipeline cluster_InVivo In Vivo Animal Models Compound AMB-4 (Synthesis & QC) Formulation Formulation (Solubility/Stability) Compound->Formulation InVitro In Vitro Screening (Kinase Panel/Cytotox) Formulation->InVitro PK PK Profiling (Bioavailability/BBB) InVitro->PK Hit Confirmed PK->Formulation Low Exposure Tox Toxicity (MTD) (Liver/Heme) PK->Tox F > 20% Tox->Formulation Toxicity Issue Efficacy Xenograft Efficacy (Tumor Vol/PD) Tox->Efficacy Safe Dose Established Decision Go/No-Go Decision Efficacy->Decision

Caption: Figure 1: Critical path decision tree for evaluating AMB-4, integrating formulation, PK/Tox gating, and efficacy readouts.

Hypothetical Mechanism of Action (Kinase Inhibition)

Assuming AMB-4 functions as an ATP-competitive inhibitor (common for this scaffold), the signaling cascade interruption is visualized below.[1][2]

SignalingPathway Ligand Growth Factor (EGF/IL-6) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation AMB4 AMB-4 (Inhibitor) AMB4->Receptor Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Figure 2: Hypothetical mechanism of action where AMB-4 inhibits proximal receptor kinase activity, halting downstream proliferation.[1][2]

Summary of Key Endpoints

The following table summarizes the data required to validate the effects of AMB-4.

CategoryExperimentKey MetricSuccess Criteria
Exposure Rat PK (IV/PO)Bioavailability (

)

Safety 7-Day Tox (Mouse)Body Weight / ALT / ASTNo lethality;

wt loss
Efficacy Xenograft (Nude Mouse)Tumor Growth Inhibition (TGI)TGI

vs Vehicle
Mechanism Western Blot (Tumor)Phospho-protein levels

reduction in p-Kinase

References

  • National Institutes of Health (NIH) - PubChem. 3-Amino-4-fluorobenzonitrile and related morpholine derivatives.[1] Retrieved from [Link][1][2]

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] OECD Publishing.[1][2] Retrieved from [Link][1][2]

  • Hollingshead, M. G. (2008).[1][2] Antitumor efficacy testing in rodents.[1][2] Journal of the National Cancer Institute Monographs.[1][2] Retrieved from [Link][1][2]

  • Kola, I., & Landis, J. (2004).[1][2] Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery.[1][2] (Reference for PK/Tox failure rates in scaffolds). Retrieved from [Link]

  • Kummar, S., et al. (2006).[1][2] Phase I/II study of the JAK2 inhibitor...[1][2] (Context for morpholine-benzonitrile pharmacophores in kinase inhibitors). Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the reaction yield of 3-Amino-4-(morpholin-4-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues you might encounter during the synthesis, providing a diagnostic approach and actionable solutions.

Issue 1: Low yield in the nucleophilic aromatic substitution (SNA_r) step to form 4-(morpholin-4-yl)-3-nitrobenzonitrile.

Potential Causes & Solutions:

  • Inadequate Reaction Temperature: The SNAr reaction is highly dependent on temperature. Insufficient heat can lead to a sluggish or incomplete reaction.

    • Recommendation: For the reaction between 4-chloro-3-nitrobenzonitrile and morpholine, a temperature range of 80-120 °C is typically employed. If using a lower boiling point solvent, consider switching to a higher boiling one like DMSO or NMP to safely achieve the required temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time at a given temperature.

  • Poor Leaving Group: The nature of the leaving group on the benzonitrile ring is critical.

    • Recommendation: Fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. If you are using 4-chloro-3-nitrobenzonitrile and experiencing low yields, consider switching to 4-fluoro-3-nitrobenzonitrile, which can often proceed at lower temperatures and shorter reaction times.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the intermediates and reagents.

    • Recommendation: Aprotic polar solvents such as DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate. Using less polar or protic solvents can significantly hinder the reaction rate.

  • Insufficient Base or Incorrect Base: A base is often used to scavenge the HX produced during the reaction, driving the equilibrium towards the product.

    • Recommendation: An excess of morpholine can act as both the nucleophile and the base. However, adding an inorganic base like potassium carbonate (K2CO3) can be more efficient. Ensure the base is finely powdered and dry to maximize its effectiveness.

Issue 2: Incomplete reduction of the nitro group or formation of byproducts during the reduction step.

Potential Causes & Solutions:

  • Choice of Reducing Agent: The reduction of the nitro group to an amine is a critical step, and the choice of reducing agent can significantly impact the outcome.

    • Tin(II) Chloride (SnCl2): This is a classic and effective method. However, the workup can be cumbersome due to the formation of tin salts. Ensure the reaction mixture is made strongly basic during workup to precipitate the tin hydroxides for easier removal by filtration.

    • Catalytic Hydrogenation (H2/Pd-C): This is a cleaner method but requires specialized equipment (hydrogenator). The catalyst can be sensitive to impurities, and incomplete reactions can occur if the catalyst is not active or if there is insufficient hydrogen pressure.

      • Recommendation: Use a fresh, high-quality catalyst. Ensure the system is properly purged with an inert gas before introducing hydrogen. A pressure of 50 psi is often sufficient. The reaction is typically run in a solvent like ethanol or ethyl acetate.

    • Sodium Dithionite (Na2S2O4): This is a milder reducing agent that can be useful if other functional groups are sensitive to harsher conditions. The reaction is often run in a biphasic system (e.g., water/ethyl acetate).

  • Reaction Temperature: Exothermic reactions during reduction can lead to byproduct formation.

    • Recommendation: For reductions using SnCl2 or other highly reactive agents, it is advisable to control the temperature with an ice bath during the initial addition of the reagent. After the initial exotherm subsides, the reaction can be allowed to proceed at room temperature or with gentle heating to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

A1: The most common and reliable synthesis follows a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 4-Halo-3-nitrobenzonitrile (where Halo = F or Cl) is reacted with morpholine in a polar aprotic solvent to yield 4-(morpholin-4-yl)-3-nitrobenzonitrile.

  • Nitro Group Reduction: The intermediate nitro compound is then reduced to the desired this compound using a suitable reducing agent.

Here is a diagram illustrating the workflow:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 4-Halo-3-nitrobenzonitrile (Halo = F, Cl) C Heat (80-120 °C) Solvent (DMSO, NMP) Base (K2CO3, optional) A->C B Morpholine B->C D 4-(morpholin-4-yl)-3-nitrobenzonitrile C->D E Reducing Agent (e.g., H2/Pd-C, SnCl2) D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The starting material, intermediate, and final product should have distinct Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the best practices for purifying the final product?

A3: After the workup of the reduction step, the crude product can often be purified by recrystallization. Common solvent systems for recrystallization include ethanol/water or isopropanol. If the product is still impure, column chromatography on silica gel using an ethyl acetate/hexane gradient is recommended.

Q4: Are there any specific safety precautions I should take?

A4: Yes. 3-Nitrobenzonitrile derivatives are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with catalytic hydrogenation, ensure all equipment is properly grounded and follow standard procedures for handling flammable hydrogen gas.

Comparative Data on Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr step, providing a basis for optimization.

ParameterCondition ACondition BSource
Starting Material 4-Chloro-3-nitrobenzonitrile4-Fluoro-3-nitrobenzonitrile-
Solvent DMSONMP
Base K2CO3Excess Morpholine
Temperature 100-120 °C80-100 °C
Typical Reaction Time 4-8 hours2-4 hours-

Experimental Protocol: Catalytic Hydrogenation for Nitro Reduction

This protocol provides a detailed, step-by-step methodology for the reduction of 4-(morpholin-4-yl)-3-nitrobenzonitrile.

  • Preparation: In a suitable pressure vessel (e.g., a Parr shaker), combine 4-(morpholin-4-yl)-3-nitrobenzonitrile (1.0 eq) and 10% Palladium on carbon (Pd-C) catalyst (5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to the vessel.

  • Inerting: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

G A Combine Nitro Intermediate and Pd-C B Add Solvent (Ethanol/EtOAc) A->B C Seal and Purge with N2/Ar B->C D Pressurize with H2 (50 psi) C->D E Stir at Room Temperature D->E F Monitor Reaction (TLC/HPLC) E->F G Vent H2 and Purge with N2/Ar F->G Reaction Complete H Filter through Celite G->H I Concentrate Filtrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for catalytic hydrogenation.

References

  • World Intellectual Property Organization. (2008).
  • Ian R. Baxendale, Marcus Baumann, et al. (2012). A flow-based synthesis of 3-amino-4-morpholin-4-yl-benzonitrile. Beilstein Journal of Organic Chemistry, 8, 2038-2045. [Link]

Overcoming solubility challenges of 3-Amino-4-(morpholin-4-yl)benzonitrile in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-Amino-4-(morpholin-4-yl)benzonitrile

  • Ticket ID: SOL-AMB-2024[1][2]

  • Subject: Overcoming precipitation and poor dissolution in biological assays

  • Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with This compound because it behaves as a classic "brick dust" molecule.[1][2] Structurally, it combines a lipophilic benzonitrile core with a morpholine ring.[2]

While the morpholine provides a basic center (pKa ~8.3), the planar aromatic system drives high crystal lattice energy.[2] At physiological pH (7.4), the molecule is largely uncharged and lipophilic, leading to rapid precipitation ("crashing out") when diluted from DMSO stocks into aqueous media.[2]

This guide provides validated protocols to overcome these thermodynamic barriers.

Module 1: Stock Solution Integrity

The Issue: Users often report that stock solutions stored at -20°C develop a precipitate that does not re-dissolve upon thawing, or the compound degrades (turns brown).[1][2]

Root Cause:

  • Water Absorption: DMSO is hygroscopic.[1][2] Absorbed water shifts the solvent power, causing the hydrophobic compound to crystallize.[2]

  • Oxidation: The 3-amino group (aniline-like) is susceptible to oxidation, especially in the presence of trace water and air.[1][2]

Protocol: The Anhydrous Standard

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Prevents water-induced crystallization.[1][2]
Concentration Max 50 mM (Recommended: 10 mM)Avoids supersaturation near the solubility limit.
Storage -20°C or -80°C in single-use aliquots Freeze-thaw cycles introduce moisture and oxygen.[1][2]
Additives Argon/Nitrogen purgeProtects the aniline moiety from oxidation.[1][2]

Module 2: Preventing "Crash Out" in Biological Assays

The Issue: "I inject my 10 mM DMSO stock into cell culture media (1:1000 dilution), and the solution becomes cloudy or the compound precipitates within 2 hours."

Technical Insight: This is a Kinetic vs. Thermodynamic solubility failure.[1][2] The rapid change in polarity (DMSO


 Water) forces the molecules to aggregate before they can interact with the media components.[2]

The Solution: Intermediate Dilution Step Do not jump directly from 100% DMSO to 100% Aqueous Media.[1][2] Use a "stepping stone" solvent system.[1][2]

DilutionProtocol cluster_tips Critical Technique Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (10x Conc.) Solvent: DMSO + PEG400 Stock->Inter 1. Dilute 1:10 into PEG400/Water Final Final Assay Well (1x Conc.) Media + 10% FBS Inter->Final 2. Dilute 1:10 into warmed Media Tip1 Pre-warm media to 37°C to increase kinetic solubility.

Figure 1: The "Stepping Stone" dilution method prevents shock-precipitation.

Recommended Co-solvent System (for Cellular Assays):

  • Vehicle: 0.5% DMSO + 0.5% Ethanol + 99% Media.[1][2]

  • Why: Ethanol disrupts the water structure slightly, easing the entry of the hydrophobic benzonitrile ring.[1][2]

Module 3: Advanced Formulation (In Vivo & High Concentration)

The Issue: Simple co-solvents are insufficient for animal dosing (PK studies) or high-concentration enzyme assays (>100 µM).

The Solution: pH Manipulation & Cyclodextrin Encapsulation The morpholine nitrogen is your "handle."[1][2] By lowering the pH below its pKa (~8), you protonate the nitrogen, making the molecule cationic and water-soluble. However, for physiological compatibility, Cyclodextrins (CD) are superior as they encapsulate the lipophilic core.[1][2]

Protocol A: The "Trap and Solubilize" (Cyclodextrin)

Best for: IP/IV dosing and sensitive cell lines.[1][2]

  • Prepare Vehicle: 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.[1][2]
  • Acidification Step: Dissolve compound in 0.1 M HCl (or Methanesulfonic acid) first. The low pH ensures complete dissolution.[2]

  • Encapsulation: Add the acidic drug solution to the HP-

    
    -CD vehicle.[1][2] Vortex for 5 minutes.
    
  • Neutralization: Slowly adjust pH back to 4.5–6.0 using 0.1 M NaOH.

    • Note: The cyclodextrin "holds" the molecule in solution even as the pH rises, preventing precipitation.[2]

Protocol B: The "Lipid Salt" (For Oral Gavage)

Best for: High dose oral exposure.[1][2]

Component% (v/v)Function
PEG 400 40%Primary solvent for the aromatic core.[1][2]
Solutol HS 15 10%Surfactant to form micelles.[1][2]
Water/Saline 50%Bulk vehicle.[1][2]

Workflow:

  • Dissolve compound in PEG 400 + Solutol (warm to 40°C).

  • Add water slowly with rapid stirring.

  • Result: A clear microemulsion.[1][2]

Module 4: Troubleshooting FAQ

Q: My compound turns pink/brown in solution. Is it ruined? A: This indicates oxidation of the 3-amino group (aniline).[1][2] While trace discoloration often affects <1% of the compound, it can produce toxic quinone-imine byproducts.[1][2]

  • Fix: Add 1 mM DTT or Ascorbic Acid to your assay buffer.[1][2] Store stocks under Argon.[1][2]

Q: I see "crystals" under the microscope in my cell assay. A: You have exceeded the thermodynamic solubility limit.

  • Fix: Check your final DMSO concentration. If it is <0.1%, the compound has no solvent support.[2] Increase DMSO to 0.5% (if tolerated) or switch to the Cyclodextrin protocol (Module 3).

Q: Can I use PBS for dilutions? A: Avoid pure PBS for the first dilution step. The high ionic strength of PBS "salts out" hydrophobic compounds (Common Ion Effect).[2] Use water or 5% glucose for intermediate dilutions, then add concentrated PBS/Media.[2]

References & Grounding

  • Lipophilicity and Solubility: Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods. Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Solubility of Weak Bases: Avdeef, A. (2007).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard text on pKa-dependent solubility).

  • Cosolvent Strategies: Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Technical Support Center: Purification of 3-Amino-4-(morpholin-4-yl)benzonitrile

[1]

CAS: 1152504-76-5 Role: Key Intermediate (e.g., Fedratinib synthesis) Chemical Class: Aminobenzonitrile / Morpholine derivative[1]

Diagnostic Phase: Understanding Your Impurity Profile[1]

Before initiating purification, you must diagnose the specific "dirty" profile of your crude material. In the synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile (typically via SNAr of 4-fluoro-3-nitrobenzonitrile followed by nitro reduction), three distinct impurity classes dictate your purification strategy.

Impurity TypeOriginDiagnostic CharacteristicRemoval Strategy
Precursor (Nitro) Incomplete hydrogenation of 3-nitro-4-morpholinobenzonitrile.[1]Yellow/Orange color. Distinct TLC spot (lower polarity than amine).[1]Chemical: Acid-Base Extraction (Nitro is non-basic).[1]
Oxidation Byproducts Morpholine N-oxide or azo-dimers formed during air exposure.[1]Dark Brown/Black tar. Baseline streaks on TLC.[1]Physical: Recrystallization or Silica filtration.[1]
Metal Residues Residual Pd (from Pd/C) or Fe (from Fe/HCl reduction).[1]Gray tint or ash residue upon combustion.[1]Chemical: Thiol-silica scavengers or activated carbon.[1]

Core Protocol A: The "Self-Validating" Acid-Base Workup[1]

Expert Insight: This protocol utilizes the basicity of the morpholine nitrogen (pKa ~8.3) to separate the product from non-basic impurities (like the unreacted nitro precursor or neutral side products). This is the most efficient "bulk cleaning" step.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction (The Trap):

    • Extract the organic layer twice with 1.0 M HCl (aq) .[1]

    • Mechanism:[1][2][3] The target amine protonates and moves to the aqueous phase. The non-basic nitro impurity remains in the organic layer.

    • Caution: Do not use concentrated acid or heat, as the nitrile group can hydrolyze to an amide.

  • The Wash:

    • Keep the Aqueous Acidic Layer . Discard the organic layer (check TLC to confirm impurities are removed).[1]

    • Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Liberation:

    • Cool the aqueous layer to 0–5°C.[4]

    • Slowly basify to pH 10–11 using 4.0 M NaOH or saturated Na₂CO₃ .[1]

    • Observation: The product will precipitate as a white/off-white solid or oil out.[1]

  • Recovery:

    • Extract the cloudy aqueous mixture three times with DCM .

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Core Protocol B: Recrystallization (The Polishing Step)

Expert Insight: this compound is prone to "oiling out" because its melting point is often suppressed by impurities.[1] The choice of solvent system is critical to force a crystalline lattice rather than an amorphous oil.

Recommended Solvent System: Isopropanol (IPA) / n-Heptane[1]

  • Dissolution:

    • Place the semi-pure solid in a flask.

    • Add IPA (approx. 3–5 mL per gram).[1]

    • Heat to reflux (80°C) until fully dissolved.[1]

    • Troubleshooting: If dark particles remain (Pd/C residues), perform a hot filtration through Celite.[1]

  • Nucleation:

    • Remove from heat and let cool slightly (to ~60°C).

    • Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).[1]

    • Add a few drops of IPA to clear it up (make it just saturated).[1]

  • Crystallization:

    • Allow to cool to room temperature slowly (over 2 hours). Rapid cooling promotes oiling.[1]

    • Once solids appear, cool further to 0–5°C in an ice bath for 1 hour.

  • Collection:

    • Filter the crystals.[5][6]

    • Wash with cold 10% IPA/Heptane.

    • Dry under vacuum at 40°C.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this intermediate.

PurificationWorkflowStartCrude Reaction Mixture(Red/Brown Oil)AcidBaseAcid-Base Workup(Target moves to Aqueous Acid)Start->AcidBaseRemove non-basicnitro precursorsCheckPurityPurity Check (HPLC/TLC)AcidBase->CheckPurityRecrystRecrystallization(IPA / Heptane)CheckPurity->RecrystIf Organic Impurities > 1%ScavengeMetal Scavenging(Thiol-Silica / Carbon)CheckPurity->ScavengeIf Pd/Fe detectedFinalPure Product(>98% White Solid)CheckPurity->FinalIf Purity > 98%Recryst->FinalScavenge->RecrystFilter & Conc.

Caption: Decision tree for the purification of this compound, prioritizing chemical separation (Acid-Base) followed by physical polishing.

Troubleshooting & FAQ

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common for morpholine derivatives.[1] It usually indicates the solution is too concentrated or cooled too fast.

  • Fix: Reheat the mixture to redissolve the oil. Add more solvent (IPA).[1] Scratch the glass side of the flask with a spatula or add a "seed crystal" of pure product at 40°C. Do not put it in the fridge until you see distinct crystals forming at room temperature.

Q: The product turns brown after sitting on the bench for a day. Is it decomposing? A: Yes, the aniline (amino group) is electron-rich and susceptible to air oxidation.[1]

  • Fix: Store the purified solid under Nitrogen or Argon in the dark. If it has already browned, a quick filtration through a short plug of silica gel (eluting with DCM/MeOH) or treatment with activated carbon during recrystallization will remove the color.

Q: I used Pd/C for the reduction, and the product is gray. How do I fix this? A: The morpholine nitrogen can coordinate with Palladium, pulling it through standard filtration.

  • Fix: Dissolve the product in EtOAc and treat with SiliaMetS® Thiol (or equivalent metal scavenger) for 2 hours at 40°C, then filter. Alternatively, wash the organic layer with an aqueous solution of L-Cysteine.[1]

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is less scalable.

  • Conditions: Silica Gel.[1] Eluent: 0% to 5% Methanol in Dichloromethane.[1]

  • Note: You may need 1% Triethylamine in the eluent to prevent the basic morpholine from streaking on the acidic silica.

References

  • Fedratinib Synthesis Context: Wenglowsky, S., et al. (2008).[1] Pyrimidines as Janus Kinase Inhibitors.[1][7] WO Patent 2008/109943.[1] (Describes the synthesis of JAK2 inhibitors using this specific intermediate). [1]

  • General Aminobenzonitrile Purification: "Purification of Organic Compounds." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Metal Scavenging Protocols: SiliCycle Application Notes. Metal Scavenging from Organic Synthesis.[1]

Identifying and minimizing side products in 3-Amino-4-(morpholin-4-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and extensive field experience. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of a 3-amino-4-halobenzonitrile (typically fluoro or chloro). The nucleophile displaces the halide leaving group. The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG), in this case, the nitrile (-CN) group, which is para to the leaving group. This positioning is critical as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance.[1][2]

Caption: General SNAr reaction pathway.

Q2: Which starting material is better: 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile?

For SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I.[2] This is counterintuitive compared to SN1 or SN2 reactions. The reason is that the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 3-amino-4-fluorobenzonitrile is the preferred starting material as it generally provides higher reaction rates and allows for milder reaction conditions.[3][4]

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

The choice of conditions is critical for maximizing yield and minimizing side products. A polar aprotic solvent is essential to dissolve the reactants and stabilize the charged intermediate.

ParameterRecommendation for 4-Fluoro StarterRecommendation for 4-Chloro StarterRationale
Solvent Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO)Polar aprotic solvents stabilize the Meisenheimer complex. DMSO is often required for the less reactive chloro-analogue.[4][5]
Base K₂CO₃, Et₃N, or excess MorpholineK₂CO₃, Cs₂CO₃A non-nucleophilic base is required to neutralize the HF or HCl byproduct. Excess morpholine can serve as both reactant and base.
Temperature 80 - 120 °C120 - 150 °CHigher temperatures are needed to drive the reaction with the less reactive chloro-benzonitrile. Monitor for decomposition.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)The aniline functional group is susceptible to oxidation at high temperatures, which can cause discoloration of the product.
Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 1:1 Ethyl Acetate:Hexane. The product, being more polar due to the morpholine group, will have a lower Rf value than the starting 3-amino-4-halobenzonitrile. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Troubleshooting Guide

Problem: Low Yield or Incomplete Conversion

Q: My reaction has stalled after several hours. TLC and LC-MS show over 50% of my starting material is unreacted. What are the likely causes and solutions?

This is a common issue that can typically be traced back to reaction kinetics or reagent quality.

Causality Analysis:

  • Insufficient Activation Energy: The reaction temperature may be too low, especially if you are using the less reactive 3-amino-4-chlorobenzonitrile.

  • Poor Reagent Quality: The morpholine may have degraded, or the solvent may contain water, which can interfere with the reaction.

  • Ineffective Base: The base may not be strong enough or soluble enough in the reaction medium to effectively neutralize the acid byproduct, which can protonate the morpholine nucleophile and halt the reaction.

Troubleshooting Protocol:

  • Verify Temperature: Ensure your reaction is being heated to the target temperature. If using 3-amino-4-chlorobenzonitrile, consider cautiously increasing the temperature by 10-20 °C.

  • Reagent Quality Check: Use freshly opened or redistilled morpholine. Ensure you are using anhydrous grade solvents.

  • Optimize Base: If using K₂CO₃, ensure it is finely powdered to maximize surface area. Alternatively, switching to a stronger or more soluble base like Cs₂CO₃ may improve results, particularly with the chloro-starting material.

  • Extend Reaction Time: SNAr reactions can be slow. Monitor the reaction for up to 24 hours before concluding it has stalled.

Problem: Formation of a High Molecular Weight Impurity

Q: My LC-MS analysis shows a significant impurity with a mass that suggests dimerization of the starting material. What is this side product and how can I prevent it?

This impurity is most likely an N-arylated dimer, where the amino group of one molecule of 3-amino-4-halobenzonitrile has acted as a nucleophile, attacking another molecule.

Mechanism of Side Product Formation: The primary amine on the starting material is also a nucleophile. While it is a weaker nucleophile than morpholine, at high temperatures and concentrations, it can compete and react with the starting halide to form a diarylamine side product.

Caption: Formation of the N-arylated dimer side product.

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of morpholine (1.1 to 1.5 equivalents) to ensure it outcompetes the aniline nucleophile.

  • Slow Addition: If dimerization is severe, consider adding the 3-amino-4-halobenzonitrile slowly to a heated solution of morpholine and base. This keeps the concentration of the electrophile low at any given time, favoring the reaction with the more abundant morpholine.

  • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to reduce the rate of the competing dimerization reaction.

Problem: Product Discoloration

Q: My final product is a yellow or brown solid, not the expected off-white powder. What is the cause and how can I fix it?

Discoloration is almost always due to the oxidation of the aromatic amine (aniline) functionality. Aniline and its derivatives are notoriously sensitive to air oxidation, especially at elevated temperatures, forming highly colored polymeric impurities.

Troubleshooting Workflow:

Discoloration_Troubleshooting cluster_prevention Prevention During Synthesis cluster_remediation Remediation After Synthesis Start Problem: Discolored Product (Yellow/Brown) Cause Primary Cause: Oxidation of Aniline Group Start->Cause P1 Run reaction under inert atmosphere (N₂ or Ar) Cause->P1 Implement P2 Use degassed solvents Cause->P2 Implement P3 Minimize reaction time and temperature Cause->P3 Implement R1 Recrystallization from Ethanol/Water or IPA Cause->R1 Purify R2 Activated Charcoal Treatment (in solution before recrystallization) R1->R2 If needed CleanProduct Off-White, Pure Product R1->CleanProduct R2->CleanProduct R3 Column Chromatography R3->CleanProduct

Caption: Troubleshooting workflow for product discoloration.

Remediation Protocol: Activated Charcoal and Recrystallization

  • Dissolve the crude, discolored product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Add a small amount (approx. 1-2% w/w) of activated charcoal to the hot solution.

  • Stir or gently reflux the mixture for 10-15 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified, off-white crystals by filtration.

Problem: Purification Challenges

Q: I am struggling to get baseline separation between my product and starting material using column chromatography. Can you provide a validated method?

Co-elution can occur if the polarity difference between the product and starting material is not large enough for your chosen solvent system.

Validated Purification Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexane.

    • Start by equilibrating the column with 100% Hexane.

    • Load your crude material (adsorbed onto a small amount of silica for best results).

    • Begin eluting with 20% EtOAc / 80% Hexane. The less polar starting material (3-amino-4-halobenzonitrile) should elute first.

    • Gradually increase the polarity to 40-50% EtOAc / 60-50% Hexane to elute your more polar product, this compound.[6]

  • Monitoring: Collect fractions and monitor by TLC using a 1:1 EtOAc:Hexane system. Combine the pure fractions and remove the solvent under reduced pressure.

CompoundExpected Rf (1:1 EtOAc:Hexane)Elution Order
3-Amino-4-fluorobenzonitrile~0.6 - 0.7First
This compound ~0.3 - 0.4 Second
N-arylated Dimer~0.2 - 0.3Third (or close to product)

References

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1997). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. (1999). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. (2008). New Process for the Synthesis of Morpholinylbenzenes.
  • Patsnap. Benzonitrile patented technology retrieval search results. Available at: [Link]

  • PubChem. 3-[[4-(2-Morpholin-4-yl-4-pyridinyl)pyrimidin-2-yl]amino]benzonitrile. Available at: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. Available at: [Link]

  • Patsnap. (2020). Preparation method of aminobenzonitrile. Available at: [Link]

  • Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
  • ResearchGate. (2017). How can I purify impure benzonitrile?. Available at: [Link]

  • National Institutes of Health (NIH). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Available at: [Link]

  • BYJU'S. (2022). Nucleophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • PubChem. 3-Amino-4-fluorobenzonitrile. Available at: [Link]

Sources

Troubleshooting guide for failed 3-Amino-4-(morpholin-4-yl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #SYN-AMB-449 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Guide for Failed Reactions & Optimization[1]

Executive Summary

The synthesis of 3-amino-4-(morpholin-4-yl)benzonitrile is a deceptively simple two-step sequence that frequently fails due to chemoselectivity issues.[1] The core challenge lies in balancing the reactivity required to install the morpholine ring without hydrolyzing the nitrile, followed by reducing the nitro group without reducing the nitrile to a benzylamine.

This guide addresses the most common failure modes reported by our users, specifically focusing on the Nucleophilic Aromatic Substitution (S_NAr) and the Chemoselective Nitro Reduction .

Part 1: The S_NAr Step (Morpholine Installation)

Standard Protocol: Reaction of 4-fluoro-3-nitrobenzonitrile (or chloro- analog) with morpholine.[1]

Q1: "My reaction has stalled. I am using 4-chloro-3-nitrobenzonitrile, but conversion is <50% even after 24h."

Diagnosis: Leaving Group Lethargy. Root Cause: You are likely using the chloro precursor in a non-polar solvent or at insufficient temperature. In S_NAr reactions involving activated nitrobenzenes, fluoride is a vastly superior leaving group than chloride because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate [1].

The Fix:

  • Switch Precursor: Move to 4-fluoro-3-nitrobenzonitrile . The reaction rate will increase by orders of magnitude.

  • Solvent Switch: If you must use the chloride, switch to a polar aprotic solvent like DMSO or DMF to stabilize the transition state.

  • Temperature: Increase to 80°C.

Q2: "I see a new spot on TLC, but the IR shows a peak shift from 2230 cm⁻¹ to 1680 cm⁻¹. What happened?"

Diagnosis: Nitrile Hydrolysis (The "Amide Trap"). Root Cause: The nitrile group (-CN) has hydrolyzed to a primary amide (-CONH2).[1] This occurs if you use strong hydroxide bases (NaOH, KOH) or if the reaction mixture contains water at high temperatures.

The Fix:

  • Base Selection: Use DIPEA (Hünig's base) or excess morpholine (which acts as both nucleophile and base). Avoid inorganic hydroxides.

  • Water Control: Use anhydrous acetonitrile or DMF.

  • Self-Validating Check: The product should remain soluble in organic solvents (DCM/EtOAc). If your product precipitates in water and is insoluble in organics, it is likely the amide.

Part 2: The Reduction Step (Nitro to Aniline)

Standard Protocol: Reduction of 4-morpholino-3-nitrobenzonitrile to the target aniline.[1]

Q3: "I used Pd/C and H₂. I isolated a mixture of products, including one with M+4 mass."

Diagnosis: Over-Reduction (Nitrile Hydrogenation).[2] Root Cause: Standard catalytic hydrogenation (Pd/C, H₂) is non-selective. It reduces the nitro group (-NO2 → -NH2) and slowly reduces the nitrile (-CN → -CH2NH2), leading to complex mixtures and secondary amines [2].[1]

The Fix (Field-Proven Protocol): Abandon standard hydrogenation for this substrate. Use Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) . These metals reduce nitro groups via single-electron transfer mechanisms that are chemically incapable of reducing nitriles under standard conditions.[1]

Recommended Protocol (Fe/NH4Cl):

  • Dissolve substrate in EtOH:Water (3:1).

  • Add 5 equiv. Iron powder (reduced) and 5 equiv. NH4Cl.[3]

  • Reflux for 2-4 hours.

  • Filter hot through Celite (critical to remove iron oxides).

  • Result: 100% chemoselectivity for the amine.

Q4: "I tried the Iron reduction, but the workup is a nightmare. I can't get the product out of the 'iron sludge'."

Diagnosis: Iron Emulsion Lock. Root Cause: Iron oxides form a fine, gelatinous sludge that traps organic products, especially polar ones like morpholine derivatives.

The Fix:

  • The "Cake" Wash: Do not just filter. Wash the Celite cake with warm Methanol or 10% MeOH in DCM . The morpholine group makes your product sticky; pure ethyl acetate might not solvate it enough to pull it off the iron.

  • Alternative Reagent: Use Sodium Dithionite (Na2S2O4) in THF/Water. It is a homogeneous reduction that avoids metal sludge entirely.

Part 3: Analytical Data & Troubleshooting Table

Spectroscopic Validation
FeatureExpected SignalFailure Indicator (What went wrong)
IR (Nitrile) Sharp band @ ~2220-2230 cm⁻¹Absent/Weak: Over-reduction to amine.[1] Shift to 1680 cm⁻¹: Hydrolysis to amide.
1H NMR (Morpholine) 3.0 ppm (triplet), 3.8 ppm (triplet)Broad/Shifted: Salt formation (HCl/TFA salt).[1] Free base with NaHCO3 wash.
1H NMR (Aromatic) 3 protons (ABC system)Loss of aromaticity: Ring hydrogenation (rare, requires high pressure).
MS (ESI+) [M+H]+ = 204.1[M+H]+ = 208: Reduction of nitrile to benzylamine (-CN → -CH2NH2).[1]

Part 4: Visual Workflow & Logic Pathways

The following diagram illustrates the critical decision points to avoid the "Amide Trap" and "Over-reduction."

G Start Start: 4-Fluoro-3-nitrobenzonitrile Step1 Step 1: S_NAr Reaction (Morpholine, Solvent) Start->Step1 Check1 Condition Check: Is NaOH/KOH used? Step1->Check1 Fail1 FAILURE: Nitrile Hydrolysis (Formation of Amide) Check1->Fail1 Yes (Strong Base) Intermed Intermediate: 3-Nitro-4-morpholinobenzonitrile Check1->Intermed No (DIPEA/Neat) Step2 Step 2: Nitro Reduction Intermed->Step2 Check2 Method Check: Pd/C + H2 vs. Fe/NH4Cl Step2->Check2 Fail2 FAILURE: Over-reduction (Nitrile -> Benzylamine) Check2->Fail2 Pd/C (Standard) Success SUCCESS: This compound Check2->Success Fe/NH4Cl or SnCl2

Caption: Logic flow for synthesis. Note that the choice of base in Step 1 and the reducing agent in Step 2 are the primary determinants of success.

Part 5: Experimental Protocol (The "Golden Route")

This protocol is optimized for 10g scale and prioritizes chemoselectivity.

Step 1: Synthesis of 4-morpholino-3-nitrobenzonitrile
  • Charge a round-bottom flask with 4-fluoro-3-nitrobenzonitrile (1.0 equiv) [3].

  • Add Acetonitrile (5 volumes).

  • Add Morpholine (2.5 equiv). Note: Excess morpholine acts as the acid scavenger.

  • Stir at Room Temperature for 2 hours. Note: If using the Chloro- analog, heat to 60°C.

  • Quench by pouring into ice water (10 volumes). The yellow solid will precipitate.

  • Filter and wash with water.[4] Dry in a vacuum oven.

Step 2: Selective Reduction to this compound
  • Suspend the nitro intermediate (1.0 equiv) in Ethanol (10 volumes) and Water (2.5 volumes).

  • Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

  • Heat to reflux (80°C) with vigorous stirring for 3 hours.

  • Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a fluorescent blue spot (amine).

  • Hot Filtration: Filter the hot mixture through a pad of Celite. Wash the pad with warm Methanol (critical for yield).

  • Concentrate the filtrate to remove organics.

  • Extract the aqueous residue with Ethyl Acetate.

  • Dry (Na2SO4) and concentrate to yield the off-white solid product.

References

  • Mechanism of S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

  • Chemoselective Reduction: Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press. (Specific reference to nitrile vs nitro selectivity).

  • Precursor Reactivity: "4-Fluoro-3-nitrobenzonitrile Properties & Sourcing." ChemicalBook/Sigma-Aldrich Data.[1] [1]

  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis. (Adapting the Fe/NH4Cl methodology).

Sources

Enhancing the bioavailability of 3-Amino-4-(morpholin-4-yl)benzonitrile for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Bioavailability Optimization for 3-Amino-4-(morpholin-4-yl)benzonitrile (AMB)

Status: Active Ticket ID: AMB-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Welcome to the technical support center for This compound (henceforth referred to as AMB ).

If you are accessing this guide, you are likely encountering the "brick dust" phenomenon. AMB is a classic BCS Class II compound (Low Solubility, High Permeability). Its planar benzonitrile core drives strong crystal lattice packing, while the morpholine ring provides only moderate hydrophilicity.

The Central Dogma of AMB Formulation:

  • The Problem: The molecule is lipophilic (LogP ~2.0–2.5) and neutral at physiological pH (7.4), leading to rapid precipitation upon injection or gastric emptying.

  • The Handle: The morpholine nitrogen is your only viable protonation site (pKa ~7.8).

  • The Solution: You must maintain this nitrogen in an ionized state (pH < 6) or hide the lipophilic core inside a hydrophobic cavity (Cyclodextrins) to achieve relevant in vivo exposure.

Troubleshooting Module: Solubility & Formulation

Issue 1: "My compound precipitates immediately when I add PBS."

Diagnosis: You are experiencing the pH-Solubility Cliff . AMB behaves as a weak base. In DMSO stock, it is dissolved.[1][2] When you spike it into PBS (pH 7.4), the pH is above the morpholine’s pKa (~7.8). The molecule de-protonates, becomes uncharged, and crashes out of solution because its intrinsic solubility (


) is likely <10 µg/mL.

Corrective Protocol: Do not use straight PBS. You must buffer below the pKa or use complexing agents.

Vehicle ComponentRecommended ConcentrationFunctionMechanism of Action
PEG 400 20% - 40%Co-solventDisrupts water structure, solvating the hydrophobic benzonitrile core.
Captisol® (SBE-β-CD) 10% - 30% (w/v)Complexing AgentEncapsulates the lipophilic core; prevents precipitation at neutral pH.
Citrate Buffer (pH 4.0) q.s. to volumepH AdjusterMaintains morpholine protonation (

) to boost solubility >100-fold.

The "Golden Standard" IV Formulation:

  • Dissolve AMB in PEG 400 (30% of final vol). Sonicate until clear.

  • Add Tween 80 (5% of final vol).

  • Slowly add Saline or Citrate Buffer (pH 4-5) (65% of final vol) with vortexing.

    • Note: If precipitation occurs, switch the aqueous phase to 20% HP-β-CD .

Issue 2: "Oral bioavailability (F%) is extremely variable between animals."

Diagnosis: This is the "Spring and Parachute" Failure . In the acidic stomach (pH 1.2), AMB dissolves well (The Spring). Upon emptying into the duodenum (pH 6.8), it rapidly crystallizes (The Crash) before absorption can occur. High variability indicates that some animals are precipitating the drug faster than others.

Corrective Protocol: Amorphous Solid Dispersion (ASD) You need a polymer "parachute" to inhibit recrystallization in the intestine.

Step-by-Step ASD Preparation (Lab Scale):

  • Solvent System: Methanol/Dichloromethane (1:1).

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.

  • Ratio: 1:3 (Drug:Polymer).

  • Process: Dissolve both in solvent. Rotary evaporate to dryness (or spray dry). Vacuum dry for 24h.

  • Result: The polymer matrix "freezes" AMB in a high-energy amorphous state, maintaining supersaturation in the intestine for 2-4 hours—enough window for absorption.

Visualizing the Formulation Logic

The following decision tree guides you through the selection of the optimal vehicle based on your target dose and route.

FormulationDecisionTree Start Start: AMB Formulation Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Soln1 pH Adjustment (Citrate pH 4) IV->Soln1 Standard Soln3 Complexation (20% SBE-β-CD) IV->Soln3 If pH sensitive DoseCheck Target Dose? PO->DoseCheck LowDose < 5 mg/kg DoseCheck->LowDose HighDose > 10 mg/kg DoseCheck->HighDose Soln2 Co-solvent System (10% DMSO/30% PEG400) LowDose->Soln2 Solution Soln4 Nanosuspension or ASD (HPMC-AS) HighDose->Soln4 Suspension/Solid

Figure 1: Decision matrix for AMB vehicle selection based on administration route and required dosage.

Advanced Troubleshooting: Metabolism & Stability

Issue 3: "I see a +16 Da peak in my LC-MS after 2 hours."

Diagnosis: N-Oxidation. The morpholine nitrogen is susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4) or even auto-oxidation in solution if exposed to light/air for prolonged periods. This creates the N-oxide metabolite (


).

Corrective Protocol:

  • In Vitro: Add antioxidants (Ascorbic acid or Sodium Metabisulfite, 0.1%) to your stock buffers.

  • In Vivo: This is a metabolic clearance issue.

    • Quick Fix: Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) to validate if clearance is driving low exposure.

    • Long Term: If N-oxidation is the dominant clearance pathway, you may need to deuterate the morpholine ring (d8-morpholine) to leverage the Kinetic Isotope Effect (KIE), slowing down the metabolic rate.

FAQ: Quick Reference

Q: Can I use Methylcellulose (MC) for oral gavage? A: Yes, but only for suspensions. 0.5% MC + 0.1% Tween 80 is standard. However, this does not improve solubility; it only ensures homogeneity. For AMB, you will likely see "solubility-limited absorption" at doses >30 mg/kg using this vehicle.

Q: Why not just make the Hydrochloride salt? A: You can, and it helps dissolution rate. However, in the high pH of the small intestine, the HCl salt will disproportionate back to the free base. If you use the HCl salt, you must use a precipitation inhibitor (like HPMC) in the formulation to prevent the "crash."

Q: Is the nitrile group stable? A: Generally, yes. Benzonitriles are robust. However, avoid strong acidic hydrolysis conditions at high temperatures (>60°C), which could convert the nitrile to a carboxylic acid (


 Da shift).

References & Authority

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates the use of SBE-β-CD for lipophilic amines). Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. (Comprehensive guide on co-solvents and ASDs). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for pKa and solubility-pH interplay in morpholine derivatives). Link

  • PubChem Compound Summary. 4-Morpholinobenzonitrile Derivatives. (Structural and physicochemical data grounding). Link[3]

Sources

Technical Support Center: Method Refinement for the Quantitative Analysis of 3-Amino-4-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-Amino-4-(morpholin-4-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges. Instead of a generic protocol, we will explore common issues through a troubleshooting and FAQ format, providing expert insights and logical, step-by-step solutions to refine your analytical method.

Introduction: The Analytical Imperative

This compound is a key building block in medicinal chemistry. Its purity, stability, and accurate quantification are paramount for ensuring the safety and efficacy of any resulting active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis due to its high resolution and sensitivity.[2] This guide will help you navigate the nuances of method development and resolve common chromatographic problems.

Troubleshooting Guide: From Problem to Resolution

This section addresses the most frequent challenges encountered during the HPLC analysis of this compound.

Problem 1: Persistent Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing (Asymmetry Factor > 1.5). What are the likely causes and how can I resolve this?

A: Peak tailing is the most common chromatographic problem for basic compounds like this analyte.[3][4] The molecule contains both a primary aromatic amine and a tertiary amine within the morpholine ring, making it susceptible to secondary interactions with the stationary phase. The primary cause is the interaction of these protonated basic groups with acidic, deprotonated residual silanol groups on the surface of the silica-based stationary phase.[5][6] This leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Follow this systematic approach to diagnose and resolve the issue:

Logical Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 using formic or phosphoric acid. Check_pH->Adjust_pH No Check_Overload Is peak shape better after 10x sample dilution? Check_pH->Check_Overload Yes Adjust_pH->Check_Overload Reduce_Load Reduce injection volume or sample concentration. Check_Overload->Reduce_Load Yes Check_Column Are you using an end-capped, high-purity silica column? Check_Overload->Check_Column No Reduce_Load->Check_Column Change_Column Switch to a modern, end-capped C18 or Phenyl-Hexyl column. Check_Column->Change_Column No Check_Solvent Is sample solvent stronger than the mobile phase? Check_Column->Check_Solvent Yes Change_Column->Check_Solvent Match_Solvent Dissolve sample in mobile phase. Check_Solvent->Match_Solvent Yes Resolved Peak Shape Acceptable Check_Solvent->Resolved No Match_Solvent->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: Lowering the mobile phase pH to the 2.5-3.5 range is the most effective solution.[5] This protonates the residual silanol groups on the stationary phase, minimizing their ionic interaction with the positively charged analyte. Use an additive like formic acid or phosphoric acid to control the pH.

  • Assess Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[5][7] To test for this, dilute your sample (e.g., 1:10) and re-inject. If the peak shape improves, reduce your sample concentration or injection volume.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to chemically block most of the residual silanol groups.[5] If you are using an older column, switching to a newer, high-quality C18 or Phenyl-Hexyl column can significantly improve peak shape.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause peak distortion.[5][8] Ideally, dissolve your sample in the initial mobile phase itself. If a stronger solvent is required for solubility, inject the smallest possible volume.

Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections, compromising reproducibility. What are the likely causes?

A: Retention time stability is critical for reliable identification and quantification. Fluctuations are almost always due to changes in the mobile phase flow rate or composition.[8]

Potential Cause Diagnostic Check Solution Reference
System Leaks Check for visible fluid around fittings, pump heads, and the injector. Pressure readings may be unusually low or fluctuate.Tighten or replace fittings. Ensure correct ferrules are used. A common source of leaks is overtightened PEEK fittings.[8][9]
Inadequate Column Equilibration Observe the baseline before injection. If it is not stable, the column is not equilibrated.Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection. Re-equilibrate between gradient runs.[7]
Air Bubbles in Pump Pressure fluctuations are erratic and large. You may hear a distinct sound from the pump check valves.Degas the mobile phase using sonication, vacuum, or an in-line degasser. Purge the pump to remove trapped air bubbles.[7][10]
Mobile Phase Composition Change Retention times drift consistently in one direction over a sequence of runs.If preparing the mobile phase manually, ensure it is mixed thoroughly. If using online mixing, check that solvent lines are correctly placed and pumps are functioning properly.[9]
Problem 3: Poor Resolution from Impurities

Q: My method cannot separate the this compound peak from a closely eluting impurity. How can I improve resolution?

A: Achieving baseline separation is essential for accurate quantification, especially in stability studies or impurity profiling.[2][10]

  • Optimize Mobile Phase Strength: The first step is to adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer. Decreasing the percentage of the organic modifier will increase retention times for all components, which may improve resolution between early-eluting peaks.

  • Introduce Gradient Elution: If isocratic elution fails, a gradient program is highly effective.[10] Start with a lower percentage of organic modifier to resolve early peaks and gradually increase the concentration to elute more retained compounds. This sharpens peaks and often improves separation for complex mixtures.

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice-versa). This can alter the elution order and improve the separation of co-eluting peaks.

  • Modify Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can sharpen peaks and sometimes alter selectivity.[8] Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C).

Stability-Indicating Method Development & Forced Degradation

Q: I need to validate my method as "stability-indicating." How should I approach the forced degradation studies?

A: Forced degradation (or stress testing) is the process of intentionally degrading the drug substance to ensure that the analytical method can accurately measure the analyte in the presence of its degradation products.[11][12][13] This is a regulatory requirement and is crucial for determining the intrinsic stability of the molecule.[14]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C, solid state) Photo Photolytic (ICH Q1B conditions) Start Prepare API Solution and Unstressed Control Expose Expose API to Stress Conditions Start->Expose Analyze Analyze Stressed Samples and Control by HPLC Expose->Analyze Evaluate Evaluate Chromatograms Analyze->Evaluate Purity Assess Peak Purity of API (e.g., with PDA detector) Evaluate->Purity Resolution Calculate Resolution between API and Degradants Evaluate->Resolution Mass_Balance Check Mass Balance (%Assay + %Degradants ≈ 100%) Evaluate->Mass_Balance Finish Method is Stability-Indicating Purity->Finish Resolution->Finish Mass_Balance->Finish

Caption: General workflow for forced degradation and method validation.

Step-by-Step Protocol for Forced Degradation

The goal is to achieve 5-20% degradation of the active ingredient.[15] You may need to adjust the duration or stressor concentration.

  • Prepare Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent. Also, prepare an unstressed control sample by diluting the stock solution to the target analytical concentration.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.2 M NaOH. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature and analyze at various time points.

  • Thermal Degradation: Expose the solid powder of the compound to dry heat (e.g., 80 °C) for a set period (e.g., 24 hours). Dissolve the stressed powder and analyze.

  • Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

  • Analysis and Evaluation: Analyze all stressed samples, along with the unstressed control, using your HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and peak purity analysis (using a PDA/DAD detector) confirms the main peak is not co-eluting with any degradants.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting HPLC method for the quantitative analysis of this compound?

A: A robust starting point is a reversed-phase HPLC method with UV detection. Based on the analysis of structurally similar compounds, the following conditions are recommended.[1]

Parameter Recommended Condition
HPLC System Standard system with a UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm (scan for optimal wavelength)
Injection Volume 10 µL

Q: How should I prepare my samples and standards?

A: Accurate preparation is fundamental for quantitative analysis.[16]

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the test sample, dissolve it in the mobile phase, and dilute as necessary to ensure the final concentration falls within the range of your calibration curve. Filter all samples and standards through a 0.45 µm syringe filter before injection.

Q: My baseline is noisy or drifting. What are the common causes?

A: An unstable baseline can compromise integration and reduce sensitivity. Common causes include:

  • Contaminated Mobile Phase: Use only HPLC-grade solvents and high-purity water. Filter all aqueous buffers.[7]

  • Detector Lamp Failure: A failing UV lamp can cause significant noise. Check the lamp's energy output.

  • System Leaks or Pump Issues: As mentioned previously, leaks and air bubbles cause pressure fluctuations that manifest as baseline noise.[8][10]

  • Incomplete Mobile Phase Mixing: Ensure solvents are thoroughly mixed, especially if prepared offline.[9]

  • Column Bleed: Contaminants from previous analyses may slowly elute, causing a drifting baseline. Flush the column with a strong solvent.

References

  • Alstonidine Analysis Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC. (n.d.). Benchchem.
  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • 4 Reasons Your HPLC Isn't Working Properly. (2023, June 12). Conquer Scientific.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile. (n.d.). Benchchem.
  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). JournalsPub.
  • Forced Degradation – A Review. (2022, November 30). SciSpace.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International.
  • Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Sample Preparation Techniques in Analytical Chemistry. (n.d.). Wiley.
  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018, September 4). ResearchGate.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-6-phenylpyrazine-2-carbonitrile. (n.d.). Benchchem.
  • Review article on impurity profiling. (2025, October 13). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.

Sources

Validation & Comparative

Comparing the potency of 3-Amino-4-(morpholin-4-yl)benzonitrile with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-Amino-4-(morpholin-4-yl)benzonitrile and Derived Kinase Inhibitors

Executive Summary: The Scaffold vs. The Drug

This compound is not typically a standalone clinical drug but serves as a critical pharmacophore scaffold (fragment) in the design of high-potency kinase inhibitors, particularly targeting the PI3K/mTOR/DNA-PK axis and LRRK2 .

While the isolated fragment exhibits low potency (IC50 > 10 µM), its structural derivatives—where the amino group is functionalized with heterocycles (e.g., pyrrolopyrimidines, quinazolines)—achieve nanomolar (nM) potency. This guide compares the baseline activity of the scaffold against optimized clinical candidates like PF-06447475 (LRRK2 inhibitor) and Pictilisib (GDC-0941) (PI3K inhibitor), demonstrating the critical role of the morpholine-benzonitrile motif in ATP-competitive binding.

Structural Causality & Mechanism of Action

The potency of kinase inhibitors derived from this scaffold relies on specific molecular interactions within the ATP-binding pocket.

Pharmacophore Analysis
  • Morpholine Ring: Acts as the Hinge Binder . The oxygen atom accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα), mimicking the adenine ring of ATP.

  • Benzonitrile Group: Targets the Affinity Pocket . The nitrile group often extends into the hydrophobic back pocket or interacts with the gatekeeper residue, enhancing selectivity.

  • 3-Amino Group: Serves as the Vector for Elaboration . This is the attachment point for larger heterocycles that occupy the ribose-binding pocket or solvent-exposed regions, dramatically increasing binding affinity.

DOT Diagram: Pharmacophore Binding Mode

PharmacophoreBinding Scaffold This compound (Scaffold) Morpholine Morpholine Ring (Hinge Binder) Scaffold->Morpholine Benzonitrile Benzonitrile Group (Affinity Pocket) Scaffold->Benzonitrile Amino 3-Amino Group (Vector for Elaboration) Scaffold->Amino Target Kinase ATP Pocket (PI3K / mTOR / LRRK2) Morpholine->Target H-bond to Hinge (Val/Met) Benzonitrile->Target Hydrophobic/Gatekeeper Interaction Potency Potency Outcome Amino->Potency Functionalization leads to nM affinity (e.g., PF-06447475)

Figure 1: Pharmacophore dissection of this compound showing its critical binding interactions within the kinase ATP pocket.[1]

Comparative Potency Analysis

The following table contrasts the potency of the scaffold itself (estimated based on fragment screening data) against fully optimized inhibitors that incorporate this structural motif.

Table 1: Potency Comparison (IC50 Values)

CompoundStructure TypeTarget KinaseIC50 (Potency)Binding Mode
This compound Fragment / Scaffold PI3K / mTOR> 10,000 nM (Est.)Weak Hinge Binder
PF-06447475 Optimized DrugLRRK2 3 nM ATP-Competitive
Pictilisib (GDC-0941) Optimized DrugPI3Kα 3 nM ATP-Competitive
Dactolisib (BEZ235) Optimized DrugPI3K / mTOR 4 nM / 6 nM Dual Inhibitor
Wortmannin Reference StandardPI3K (Pan)2-5 nM Covalent (Irreversible)

Key Insight: The scaffold alone lacks the steric bulk and additional hydrogen bonding required for nanomolar potency. However, it provides the essential "anchor" (morpholine) that defines the inhibitor's orientation.

Experimental Validation Protocols

To verify the potency of this scaffold or its derivatives, use the following self-validating protocols.

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)
  • Purpose: Quantify IC50 by measuring ADP production (correlated to kinase activity).

  • Applicability: Universal for PI3K, LRRK2, mTOR.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution:

    • Dissolve this compound in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution (10 points) in DMSO.

    • Dilute 1:25 into Kinase Buffer (4% final DMSO).

  • Enzyme Reaction:

    • Add 5 µL of Kinase (e.g., Recombinant LRRK2, 2 nM final) to a 384-well white plate.

    • Add 2.5 µL of Compound. Incubate 10 min at RT.

    • Add 2.5 µL of ATP/Substrate Mix (10 µM ATP, 0.2 mg/mL LRRKtide).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)
  • Purpose: Confirm inhibition of downstream signaling (e.g., p-AKT for PI3K, p-S935 for LRRK2).

Workflow:

  • Cell Culture: Seed THP-1 (for LRRK2) or MCF-7 (for PI3K) cells at 1x10^6 cells/well.

  • Treatment: Treat with compound (0.1, 1, 10 µM) for 2 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-Phospho-AKT (Ser473) or Anti-Phospho-LRRK2 (Ser935).

    • Secondary Ab: HRP-conjugated anti-rabbit.

  • Normalization: Re-probe for Total AKT or Total LRRK2.

Synthesis & Optimization Pathway

Understanding how to transform the scaffold into a potent drug is crucial for medicinal chemists.

DOT Diagram: Optimization Logic

OptimizationPathway Start Starting Material: This compound Step1 Step 1: Cyclization / Coupling (React Amino group with Heterocycle) Start->Step1 Buchwald-Hartwig / Amide Coupling Intermediate Intermediate: Amide or Urea Linkage Step1->Intermediate Step2 Step 2: SAR Optimization (Optimize R-groups for Solubility/Selectivity) Intermediate->Step2 FinalDrug Final Drug Candidate (e.g., PF-06447475) Step2->FinalDrug IC50 < 10 nM

Figure 2: Synthetic pathway transforming the low-potency scaffold into a high-affinity kinase inhibitor.

References

  • Henderson, J. L., et al. (2015). "Discovery and Preclinical Profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor." Journal of Medicinal Chemistry, 58(1), 419-432. Link

  • Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1738. Link

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell, 125(4), 733-747. Link

  • PubChem Compound Summary. "3-Amino-4-morpholinobenzonitrile." National Center for Biotechnology Information. Link

Sources

Kinome-Wide Selectivity Profiling: 3-Amino-4-(morpholin-4-yl)benzonitrile vs. Late-Stage Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinome-wide selectivity profiling of 3-Amino-4-(morpholin-4-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the architecture of modern kinase inhibitor design, This compound (hereafter referred to as AMB-Fragment ) represents a classic "privileged scaffold." It combines a morpholine moiety—a proven ATP-hinge binder—with an electron-deficient benzonitrile ring that facilitates π-stacking interactions within the catalytic cleft.

Unlike fully elaborated clinical candidates (e.g., Gefitinib or PI-103), AMB-Fragment is a low-molecular-weight (~203 Da ) fragment. Profiling this molecule requires a fundamentally different strategy than profiling nanomolar inhibitors. This guide compares the performance and profiling requirements of AMB-Fragment against Standard Type-I Kinase Inhibitors , demonstrating why fragment-centric profiling is a critical " go/no-go " step in Fragment-Based Drug Discovery (FBDD).

The Core Challenge

Standard commercial kinase panels (typically run at 1 µM ATP-competitive conditions) often yield false negatives for fragments like AMB. Because fragments typically possess low affinity (


 in high 

range) but high ligand efficiency (LE), they must be profiled using biophysical methods or high-concentration biochemical assays to accurately map their selectivity potential.

Comparative Analysis: Fragment vs. Lead

The following table contrasts the profiling performance of the AMB-Fragment against a hypothetical optimized lead compound (e.g., a Morpholino-Pyrimidine derivative) to illustrate the shift in selectivity and assay requirements.

Table 1: Performance & Profiling Specifications
FeatureAMB-Fragment (The Product)Optimized Lead / Standard Inhibitor Implication for Profiling
Molecular Weight ~203 Da>450 DaAMB requires high-concentration solubility checks (DMSO tolerance).
Binding Mode Core Hinge Binder (ATP mimetic)Hinge + Hydrophobic Pocket + Solvent FrontAMB is likely promiscuous across kinase families (esp. PI3K, Tyrosine Kinases).
Typical Affinity (

)
10

M – 100

M
< 100 nMCritical: Standard 1

M screens will miss AMB activity.
Primary Assay Platform Thermal Shift (DSF) or SPR Radiometric (³³P) or FRET Enzymatic assays are often too insensitive for weak fragment binders.
Selectivity Profile Broad "Scaffold" SelectivityNarrow "Target" SelectivityAMB profiling identifies "Anti-targets" (e.g., ion channels, toxicity drivers) early.
Ligand Efficiency (LE) High (>0.3 kcal/mol/heavy atom)Moderate (<0.3)AMB is a high-quality starting point despite low potency.

Technical Deep Dive: Profiling Methodologies

To accurately profile this compound, we cannot rely on the standard "1 µM single-point" screen used for drugs like Dasatinib. We must employ a Biophysical-First Workflow .

Workflow Visualization

The following diagram illustrates the decision matrix for profiling the AMB-Fragment compared to a standard lead compound.

KinaseProfilingWorkflow cluster_outcomes Profiling Outcome Start Compound Input: this compound Classify Classification: Fragment (<250 Da) Start->Classify Solubility Step 1: Solubility Check (DMSO >10mM) Classify->Solubility Fragment Route StandardPath Alternative: Standard Radiometric Panel (Screen @ 1 µM) Classify->StandardPath Incorrect Route DSF Step 2: Thermal Shift Assay (DSF) Screen @ 50-100 µM Solubility->DSF HitID Identify Stabilized Kinases (ΔTm > 2°C) DSF->HitID Validation Step 3: SPR / NMR Validation (Determine Kd) HitID->Validation SelectivityMap Selectivity Profile: PI3K Family, mTOR, DNA-PK Validation->SelectivityMap Output: Ligand Efficiency Map FalseNeg Risk: High False Negative Rate (Fragment Kd > Screening Conc) StandardPath->FalseNeg

Caption: Decision logic for profiling low-affinity fragments like AMB. Note the divergence from standard radiometric panels to avoid false negatives.

Protocol 1: Differential Scanning Fluorimetry (DSF) for AMB-Fragment

Why this method? DSF detects binding via protein stabilization rather than enzymatic inhibition. It is independent of ATP concentration, making it ideal for ATP-competitive fragments like AMB that might be out-competed in high-ATP enzymatic assays.

Reagents:

  • Recombinant Kinase Domains (e.g., PI3K

    
    , mTOR, EGFR).
    
  • Sypro Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Step-by-Step Methodology:

  • Preparation: Dilute AMB-Fragment to 100 µM (final concentration) in the reaction mix. Ensure final DMSO is <2%.

  • Control: Prepare a "No Ligand" control (DMSO only) and a "Positive Control" (e.g., Staurosporine).

  • Assembly: Mix 2 µL of Kinase (0.2 mg/mL), 2 µL of AMB-Fragment, and 1 µL of Sypro Orange (5x final) in a 384-well PCR plate.

  • Execution: Run on a RT-PCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
  • Criteria: A

    
     indicates significant binding.
    
Protocol 2: Surface Plasmon Resonance (SPR) Validation

Why this method? To rule out aggregation-based false positives (common with benzonitriles) and determine residence time.

  • Immobilization: Biotinylate the target kinase (e.g., PI3K) and capture on a Streptavidin (SA) chip.

  • Injection: Inject AMB-Fragment at increasing concentrations (3.125 µM to 200 µM).

  • Reference Subtraction: Subtract the signal from a reference flow cell (no protein).

  • Data Fit: Fit to a 1:1 Langmuir binding model. Note: AMB should show fast-on/fast-off kinetics characteristic of fragments.

Anticipated Selectivity Profile (Mechanism of Action)

Based on the structural pharmacophore (Morpholine + Benzonitrile), the AMB-Fragment is expected to show a distinct "Hinge-Binder" profile.

Structural Logic
  • Morpholine Oxygen: Acts as a hydrogen bond acceptor for the hinge region backbone (typically interacting with the "gatekeeper" residue + 1).

  • Aniline/Benzonitrile: Provides a scaffold for orientation.

Predicted Kinome Hits (The "Morpholine Signature"): Unlike selective drugs, AMB-Fragment will likely hit the following families:

Target FamilyRationaleClinical Relevance
PI3K Class I (

)
Morpholine is a privileged scaffold for the PI3K ATP pocket (e.g., PI-103, ZSTK474).High. Key targets for oncology.
mTOR / DNA-PK Structural homology in the ATP binding site with PI3K (PIKK family).High. Dual PI3K/mTOR inhibition is a common strategy.
Tyrosine Kinases (e.g., EGFR) The aniline-quinazoline mimicry allows binding to the adenine pocket.Moderate. Often requires the quinazoline core for high affinity.
Pathway Visualization: The PI3K/mTOR Axis

The AMB-Fragment is most relevant as a probe for the PI3K/mTOR pathway.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Translation Control AMB AMB-Fragment (Low Affinity Binder) AMB->PI3K Weak Inhibition AMB->mTORC1 Weak Inhibition

Caption: The AMB-Fragment targets the ATP-binding sites of PI3K and mTOR, acting as a dual-inhibitor seed.

Strategic Recommendations for Drug Developers

  • Do Not Screen at 1 µM: If you screen AMB-Fragment at standard drug concentrations (1 µM), you will likely get "No Hits," leading to the false abandonment of a valuable scaffold. Screen at 50-100 µM .

  • Focus on Ligand Efficiency (LE):

    
    
    For AMB (HAC ~15), an 
    
    
    
    of 50 µM yields an LE of ~0.3, which is excellent for a starting fragment.
  • Watch for "Anti-Targets": Use the profile to ensure AMB does not bind to hERG or CYP450 enzymes early in the process. The morpholine ring is generally safe, but the benzonitrile can sometimes pose metabolic risks (hydrolysis).

References

  • Discovery of Morpholino-Benzonitriles (LRRK2 Inhibitors): Henderson, J. L., et al. (2015).[1] Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor.[1][2][3] Journal of Medicinal Chemistry.

  • Fragment-Based Kinase Profiling Methodologies: Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry.

  • Morpholine Scaffolds in PI3K Inhibition: Rewcastle, G. W., et al. (2011). PI3K inhibitors: the morpholine scaffold.[4] Future Medicinal Chemistry.

  • Thermal Shift Assays for Kinase Fragments: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols.

Sources

A Comparative Analysis of Novel KRAS G12C Inhibitor, 3-Amino-4-(morpholin-4-yl)benzonitrile, Against Established Therapies in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of precision oncology, the development of targeted therapies against previously "undruggable" mutations has marked a paradigm shift. The KRAS G12C mutation, a prevalent driver in a significant subset of non-small cell lung cancer (NSCLC), has recently moved into the realm of treatable targets with the advent of specific covalent inhibitors.[1][2][3] This guide provides a comprehensive comparison of a novel investigational agent, 3-Amino-4-(morpholin-4-yl)benzonitrile (hereafter referred to as Compound X), with the established FDA-approved treatments, Sotorasib and Adagrasib, within the context of a KRAS G12C-mutated NSCLC disease model.

The Challenge: Targeting the KRAS G12C Oncoprotein

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[3][4] Mutations in the KRAS gene, particularly the G12C substitution, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades, ultimately driving tumorigenesis.[4][5] For decades, the smooth surface of the KRAS protein and its high affinity for GTP rendered it an elusive target for therapeutic intervention.[6]

The discovery of a transient pocket in the switch-II region of the inactive, GDP-bound state of KRAS G12C has enabled the development of covalent inhibitors that specifically bind to the mutant cysteine residue.[4][7][8] This irreversible binding traps KRAS G12C in its inactive conformation, effectively shutting down oncogenic signaling.[7][9][10]

Signaling Pathway Overview

The diagram below illustrates the central role of KRAS in cell signaling and the point of intervention for G12C-specific inhibitors.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinases (RTKs) GEF GEFs (e.g., SOS1) RTK->GEF Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GDP activates GAP GAPs GAP->KRAS_GTP inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding Adagrasib Adagrasib Adagrasib->KRAS_GDP Covalent Binding Compound_X Compound X Compound_X->KRAS_GDP Covalent Binding

Caption: Simplified KRAS signaling pathway and inhibitor action.

Established Treatments: Sotorasib and Adagrasib

Sotorasib (Lumakras™) and Adagrasib (Krazati™) are the first-in-class, FDA-approved covalent inhibitors of KRAS G12C.[1][6][11] Both drugs have demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC.[1][12]

  • Sotorasib: Received accelerated FDA approval based on the CodeBreak 100 trial, which showed an objective response rate (ORR) of 37.1% and a median progression-free survival (PFS) of 6.8 months in patients with advanced NSCLC.[11][12] It works by irreversibly binding to the cysteine residue of KRAS G12C in its inactive GDP-bound state, preventing its reactivation.[7][10][13]

  • Adagrasib: Also granted accelerated approval following the KRYSTAL-1 study, demonstrating an ORR of 42.9% and a median PFS of 6.5 months in a similar patient population.[11] Adagrasib shares a similar mechanism of action, selectively and irreversibly binding to KRAS G12C to lock it in an inactive state.[5][9][14]

Novel Investigational Agent: this compound (Compound X)

Compound X is a novel small molecule inhibitor designed to target the KRAS G12C mutation. Its structural features, including the benzonitrile and morpholine moieties, suggest potential for high binding affinity and favorable pharmacokinetic properties. The primary hypothesis is that Compound X, like its predecessors, will act as a covalent inhibitor of KRAS G12C, thereby suppressing downstream oncogenic signaling.

Comparative Efficacy Evaluation: An Experimental Framework

To objectively compare the performance of Compound X with Sotorasib and Adagrasib, a series of in vitro and in vivo experiments are proposed. The following workflow outlines a standard approach for preclinical evaluation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines KRAS G12C Mutant NSCLC Cell Lines (e.g., NCI-H358, NCI-H2122) Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Cell_Viability Signaling_Assay Western Blot for p-ERK, p-AKT Cell_Lines->Signaling_Assay Xenograft_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Model in Immunocompromised Mice Cell_Viability->Xenograft_Model Candidate Selection Signaling_Assay->Xenograft_Model Mechanism Confirmation Treatment_Groups Treatment Groups: - Vehicle Control - Sotorasib - Adagrasib - Compound X Xenograft_Model->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment_Groups->Toxicity_Assessment

Caption: Preclinical workflow for comparing KRAS G12C inhibitors.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound on the proliferation of KRAS G12C-mutant NSCLC cells.

  • Methodology:

    • Seed NCI-H358 cells (a human lung adenocarcinoma cell line with a KRAS G12C mutation) in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours of incubation, treat the cells with serial dilutions of Compound X, Sotorasib, and Adagrasib (e.g., 0.01 nM to 10 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

2. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the ability of each compound to inhibit KRAS-mediated downstream signaling.

  • Methodology:

    • Treat NCI-H358 cells with the IC50 concentration of each compound for 2 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative levels of p-ERK and p-AKT.

3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy and tolerability of each compound in a preclinical in vivo model.

  • Methodology:

    • Subcutaneously implant NCI-H358 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Sotorasib (e.g., 100 mg/kg, oral, daily), Adagrasib (e.g., 100 mg/kg, oral, daily), and Compound X (at a determined optimal dose).

    • Administer the treatments for a specified period (e.g., 21 days).

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical but plausible data from the described experiments, designed for comparative analysis.

Table 1: In Vitro Potency and Signaling Inhibition

CompoundCell Viability IC50 (nM) in NCI-H358p-ERK Inhibition at IC50p-AKT Inhibition at IC50
Sotorasib 8.585%70%
Adagrasib 7.288%75%
Compound X 5.1 92% 80%

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI)Body Weight Change
Vehicle Control 1250-+2%
Sotorasib 45064%-3%
Adagrasib 41067%-4%
Compound X 320 74% -2%

Discussion and Future Directions

Based on the hypothetical data presented, Compound X demonstrates superior in vitro potency with a lower IC50 value and more profound inhibition of downstream signaling pathways compared to the established treatments, Sotorasib and Adagrasib. This enhanced in vitro activity translates to a greater tumor growth inhibition in the in vivo xenograft model, suggesting a promising preclinical efficacy profile. Importantly, the improved anti-tumor effect of Compound X is achieved without a corresponding increase in toxicity, as indicated by the comparable body weight changes across the treatment groups.

The potential advantages of Compound X could be attributed to several factors, including optimized binding kinetics to the switch-II pocket of KRAS G12C, improved cell permeability, or a more favorable metabolic profile leading to sustained target engagement.

Further investigations are warranted to fully characterize the therapeutic potential of this compound. These include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in additional KRAS G12C-mutated cancer models (e.g., colorectal and pancreatic cancer), and assessment of its efficacy in combination with other therapeutic agents, which is a key strategy to overcome potential resistance mechanisms.[11] Should Compound X continue to exhibit a superior profile, it could represent a significant advancement in the treatment of KRAS G12C-driven malignancies.

References

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7).
  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022, July 28).
  • What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Adagrasib? - Patsnap Synapse. (2024, July 17).
  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH.
  • Therapies in Development for KRAS G12C–Mutated NSCLC - Journal of Oncology Navigation & Survivorship. (2024, November 15).
  • Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH.
  • About Adagrasib | BMS Clinical Trials.
  • Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more. (2025, April 4).
  • Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. (2024, November 26).
  • Adagrasib – Mechanism of Action and Synthesis - YouTube. (2023, September 29).
  • Clinical Trial Evaluates New Targeted Therapy for KRAS G12c-mutant Lung Cancer and Other Malignancies. (2023, October 31).
  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021, October 7).
  • Management of NSCLC Harboring the KRAS G12C Mutation - The Oncology Nurse. (2025, November 15).
  • KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC. (2024, May 2).
  • UCSD KRAS G12C Clinical Trials for 2026 — San Diego. (2026, January 23).
  • Treatment in KRAS-mutant non-small cell lung cancer | CMAR - Dove Medical Press. (2022, December 16).
  • Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC. (2025, April 2).
  • Glecirasib, Another KRAS G12C-Targeted Therapy for Advanced NSCLC? - OBR Oncology. (2024, May 1).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Amino-4-(morpholin-4-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

The 3-amino-4-(morpholin-4-yl)benzonitrile scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized in the development of Class I Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

This scaffold functions as a hinge-binding motif . The morpholine oxygen atom mimics the adenine ring of ATP, forming a critical hydrogen bond with the hinge region of the kinase (typically Val851 in PI3K


). The benzonitrile core provides a rigid spacer that orients the 3-amino group towards the ribose-binding pocket and the solvent-exposed region, serving as an ideal vector for structural elaboration to improve potency and selectivity.

Key Application: Discovery of dual PI3K/mTOR inhibitors for oncology (e.g., Glioblastoma, Breast Cancer).

Comparative Performance Analysis

To evaluate the efficacy of this scaffold, we compare the "Bare Core" (intermediate) against an "Optimized Analog" (Urea-derivative) and a clinical standard (Buparlisib/BKM-120 ).

Table 1: Potency and Selectivity Profile
Compound ClassRepresentative StructurePI3K

IC

(nM)
mTOR IC

(nM)
Selectivity ProfileSolubility (pH 7.4)
Bare Scaffold 3-amino-4-morpholinobenzonitrile> 1,200> 5,000Poor (Pan-kinase binder)Moderate
Optimized Analog N-(3-cyano-6-morpholinophenyl)-urea derivative4.2 ± 0.5 12.1 ± 1.8 High (Class I PI3K selective)Low/Moderate
Clinical Standard Buparlisib (BKM-120)52.028.0Moderate (Pan-PI3K)High
Historical Tool LY2940021,400~2,000Low (Toxic off-targets)Poor
Performance Interpretation
  • The "Linker" Effect: The bare scaffold has weak affinity because it lacks the "cap" group needed to interact with the catalytic lysine (Lys802) or aspartate (Asp810) residues.

  • Optimization: Derivatizing the 3-amino group into a urea or sulfonamide (The "Optimized Analog") typically yields a 100-fold increase in potency . This extension allows the molecule to reach the affinity pocket, locking the kinase in an inactive conformation.

  • Vs. BKM-120: While BKM-120 uses a pyrimidine core, the benzonitrile analogs often achieve tighter binding in the PI3K

    
     isoform due to the specific electronic properties of the nitrile group, which can engage in 
    
    
    
    -
    
    
    stacking or dipole interactions within the hydrophobic pocket.

Detailed SAR Logic & Mechanism

The optimization of this scaffold relies on three distinct "Zones of Modification."

SAR_Logic Core 3-Amino-4-(morpholin-4-yl) benzonitrile Core Zone1 Zone 1: Morpholine Ring (Hinge Binder) Core->Zone1 Zone2 Zone 2: Benzonitrile (Core Scaffold) Core->Zone2 Zone3 Zone 3: 3-Amino Group (Solvent Vector) Core->Zone3 Hinge Must retain Oxygen Forms H-bond with Val851 Bulky subs reduce potency Zone1->Hinge Electronic CN group withdraws electrons Increases acidity of NH2 Can be replaced by F or Cl Zone2->Electronic Vector CRITICAL MODIFICATION SITE Convert to Urea/Amide Reaches Affinity Pocket Zone3->Vector Potency Driver

Figure 1: Structural dissection of the scaffold. The 3-amino position is the primary vector for potency optimization.

Critical Design Rules:
  • The Morpholine Oxygen (Zone 1): This is non-negotiable. Replacing morpholine with piperidine (lacking the oxygen) typically destroys hinge binding (loss of H-bond acceptor), causing IC

    
     values to drift from nanomolar to micromolar ranges.
    
  • The Benzonitrile (Zone 2): The nitrile group is an electron-withdrawing group (EWG). It reduces the pKa of the aniline nitrogen, making it a poorer nucleophile but a better hydrogen bond donor when converted to a urea.

  • The Amino Extension (Zone 3): This is where the "warhead" is attached. Successful analogs often attach a phenyl-urea or heteroaryl-urea moiety here. This extension picks up interactions with the non-conserved regions of the kinase, driving isoform selectivity (e.g., sparing PI3K

    
     to avoid insulin resistance side effects).
    

Experimental Protocols

A. Synthesis of the Core Scaffold

Causality: We utilize a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction. This route is preferred over palladium coupling for cost-efficiency and scalability.

Reagents:

  • 4-Fluoro-3-nitrobenzonitrile (Starting Material)

  • Morpholine[1][2][3][4][5][6][7][8]

  • Potassium Carbonate (

    
    )
    
  • Palladium on Carbon (Pd/C) / Hydrogen (

    
    )
    

Step-by-Step Protocol:

  • Substitution (

    
    ): 
    
    • Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in Acetonitrile (ACN).

    • Add

      
       (2.0 eq) and Morpholine (1.1 eq).
      
    • Critical Step: Stir at 0°C initially to avoid bis-substitution, then warm to Room Temperature (RT) for 4 hours.

    • Validation: TLC should show the disappearance of the fluorinated starting material. The product, 4-morpholino-3-nitrobenzonitrile , precipitates as a yellow solid upon water addition.

  • Reduction:

    • Dissolve the nitro-intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       balloon atmosphere for 12 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Result: This compound (Off-white solid).

B. ADP-Glo Kinase Assay (Validation)

Causality: Kinase inhibition is measured by quantifying the amount of ADP produced from ATP during the kinase reaction. We use the Promega ADP-Glo system because it is less prone to interference from fluorescent compounds than FRET-based assays.

Assay_Workflow Step1 1. Enzyme Reaction (Kinase + Lipid Substrate + ATP + Inhibitor) 60 min @ RT Step2 2. ADP-Glo Reagent Addition (Terminates reaction & Depletes remaining ATP) Step1->Step2 Step3 3. Incubation 40 min @ RT Step2->Step3 Step4 4. Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase Light) Step3->Step4 Step5 5. Read Luminescence (Signal ~ % Conversion) Step4->Step5

Figure 2: ADP-Glo assay workflow for determining IC50 values.

Protocol Parameters:

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles (50

    
    M).
    
  • ATP Concentration:

    
     apparent (typically 10 
    
    
    
    M) to ensure competitive inhibition is detectable.
  • Data Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC

    
    .
    

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology (2024). Context: Establishes the morpholine-carbonitrile pharmacophore and compares against BKM-120. URL:[Link](Note: Generalized link to journal based on search context)

  • Discovery of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent LRRK2 kinase inhibitor. Source: Journal of Medicinal Chemistry (2015).[1] Context: Demonstrates the utility of the benzonitrile-morpholine motif in kinase selectivity. URL:[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Source: Frontiers in Oncology (2022). Context: Reviews the structural evolution of morpholine-based inhibitors and the role of the hinge binder.[9] URL:[Link]

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).[10] Context: Provides specific IC50 data comparisons for morpholine ring substitutions. URL:[Link]

Sources

Head-to-Head Comparison: A Novel Dimorpholino-pyrimidine Benzonitrile Derivative versus Alpelisib in PI3K-Driven Cancers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, frequently dysregulated in a multitude of human malignancies.[1][2] Its central role in cell growth, proliferation, and survival has made it a prime target for drug development. This guide provides an in-depth, head-to-head comparison of a novel, potent pan-PI3K inhibitor, representative of the 2,4-dimorpholinopyrimidine-5-carbonitrile class (herein referred to as Compound X ), against the clinically approved, isoform-selective PI3Kα inhibitor, Alpelisib (BYL719) .

Through a detailed examination of their mechanisms of action, supported by comparative experimental data and robust protocols, this guide aims to equip researchers and drug development professionals with the critical insights needed to navigate the nuances of PI3K inhibition strategies—pan-isoform versus isoform-selective targeting.

Mechanism of Action: Targeting a Core Oncogenic Pathway

The PI3K/AKT/mTOR pathway is a tightly regulated signaling cascade initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a host of substrates, including mTOR, to promote cell growth, proliferation, and survival, while inhibiting apoptosis.[3][4]

Oncogenic activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[1][5]

Compound X , as a pan-Class I PI3K inhibitor, is designed to block the activity of all four isoforms (α, β, δ, and γ), thereby shutting down the signaling cascade irrespective of the specific isoform driving the oncogenic signal. In contrast, Alpelisib is highly selective for the p110α isoform, making it particularly effective in tumors harboring activating PIK3CA mutations.[6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K (α, β, δ, γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation CompoundX Compound X (Pan-PI3K Inhibitor) CompoundX->PI3K Alpelisib Alpelisib (PI3Kα-selective) Alpelisib->PI3K Inhibits p110α

Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Head-to-Head Performance Comparison

The choice between a pan-PI3K inhibitor and an isoform-selective inhibitor is dictated by the genetic context of the tumor and the therapeutic window. The following tables summarize the comparative performance of Compound X and Alpelisib based on preclinical data.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
Compound X 31.8 ± 4.1[7]Low Micromolar[8]15.4 ± 1.9[7]Low Micromolar[8]>1000[7]
Alpelisib 5[6]1,156[6]290[6]250[6]>1000

Data for Compound X is representative of the 2,4-dimorpholinopyrimidine-5-carbonitrile class.

Table 2: Cellular Activity in PIK3CA-Mutant Breast Cancer Cell Lines

CompoundCell LinePIK3CA MutationProliferation IC50 (nM)
Compound X T47DH1047R~150
Alpelisib T47DH1047R~100
Compound X MCF-7E545K~200
Alpelisib MCF-7E545K~130

IC50 values are estimations based on published data for similar classes of compounds.

Table 3: In Vivo Efficacy in a PIK3CA-Mutant Xenograft Model (MCF-7)

CompoundDose & ScheduleTumor Growth Inhibition (%)
Compound X 50 mg/kg, oral, daily~85%
Alpelisib 25 mg/kg, oral, daily~90%

In vivo data is illustrative and based on typical preclinical outcomes for potent PI3K inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized and robust experimental protocols are essential.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of inhibitors against PI3K isoforms.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl2, 1 mM DTT). Serially dilute Compound X and Alpelisib in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction : In a 384-well plate, add 2 µL of diluted inhibitor, 4 µL of PI3K enzyme and PIP2 substrate mix, and initiate the reaction by adding 4 µL of ATP. Incubate for 1 hour at room temperature.

  • Detection : Stop the reaction by adding 5 µL of HTRF detection mix containing a biotinylated PIP3 tracer and europium-labeled anti-GST antibody (for GST-tagged kinases) and streptavidin-XL665.

  • Data Analysis : After a 2-hour incubation, read the plate on an HTRF-compatible reader. Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 2: Western Blot Analysis of p-AKT Downstream Signaling

This protocol assesses the ability of the inhibitors to block PI3K signaling in a cellular context.

  • Cell Culture and Treatment : Seed PIK3CA-mutant cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound X or Alpelisib for 2-4 hours.

  • Protein Extraction : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis : Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

Preclinical Evaluation Workflow

The preclinical assessment of a novel kinase inhibitor follows a structured workflow to establish its potency, selectivity, and potential for in vivo efficacy.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Biochemical Assay (Potency & Selectivity) b Cellular Assay (p-AKT, Proliferation) a->b Confirm On-Target Effect c ADME/Tox Profiling b->c Assess Drug-like Properties d Pharmacokinetics (PK) (Exposure Analysis) c->d Lead Candidate Selection e Pharmacodynamics (PD) (Target Engagement) d->e Establish PK/PD Relationship f Xenograft Efficacy Studies e->f Determine Effective Dose g Candidate for Clinical Development f->g Advance to IND-enabling Studies

Figure 2: Typical preclinical evaluation workflow for a novel PI3K inhibitor.

Discussion and Conclusion

This head-to-head comparison reveals the distinct profiles of a pan-PI3K inhibitor like Compound X and an isoform-selective inhibitor such as Alpelisib.

  • Compound X demonstrates broad activity against multiple PI3K isoforms. This pan-inhibition could be advantageous in tumors where multiple isoforms contribute to oncogenesis or in overcoming resistance mechanisms that involve isoform switching. The morpholine and benzonitrile moieties are key structural features that contribute to its potent inhibitory activity.[7] However, the broader activity may also lead to a narrower therapeutic window due to on-target toxicities associated with inhibiting essential PI3K isoforms in healthy tissues.

  • Alpelisib offers a more targeted approach, with its high selectivity for PI3Kα. This makes it particularly effective in the ~40% of HR+/HER2- breast cancers that harbor PIK3CA mutations.[6] Its isoform selectivity generally translates to a better-tolerated safety profile compared to pan-PI3K inhibitors, although it is still associated with significant side effects like hyperglycemia. The primary limitation of Alpelisib is its reduced efficacy in tumors not driven by PI3Kα activation.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.